4-Methyl-1,8-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-17-1 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 4-Methyl-1,8-naphthyridine
[1]
Executive Summary
4-Methyl-1,8-naphthyridine (CAS 1569-17-1) represents a critical subclass of the diazanaphthalene family.[1] Unlike its 1,5- or 1,6-isomers, the 1,8-naphthyridine scaffold possesses a unique "pocket" geometry with adjacent nitrogen atoms (N1, N8), making it an exceptional binucleating ligand in coordination chemistry. In drug discovery, the 4-methyl derivative serves as a vital pharmacophore, offering a handle for metabolic stability and solubility modulation compared to the parent 1,8-naphthyridine. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed to support high-level experimental design.
Molecular Architecture & Identity
The introduction of a methyl group at the C4 position breaks the symmetry of the 1,8-naphthyridine core, influencing both the dipole moment and the basicity of the N1/N8 centers.
Table 1: Core Chemical Identity
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1569-17-1 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| SMILES | CC1=C2N=CC=CC2=NC=C1 |
| Appearance | Pale yellow to tan crystalline solid (often darkens on air exposure) |
| Solubility | Soluble in CHCl₃, MeOH, DMSO; Sparingly soluble in H₂O |
Physicochemical Parameters
Understanding the thermal and electronic properties of this compound is essential for optimizing purification and formulation.[1]
Table 2: Physical & Electronic Properties
| Property | Value / Range | Contextual Note |
| Boiling Point | 271°C (at 760 mmHg) | High boiling point indicates strong intermolecular |
| Melting Point | 98–102°C (Free Base) | Note: Salts (e.g., HCl) and hydroxy-tautomers melt >250°C. |
| pKa (Conjugate Acid) | ~3.8 – 4.1 (Predicted) | Slightly more basic than parent 1,8-naphthyridine (pKa 3.39) due to the inductive (+I) effect of the methyl group. |
| LogP | 1.83 (Predicted) | Indicates moderate lipophilicity, suitable for CNS drug penetration. |
| Flash Point | 116°C | Requires standard flammable solid precautions. |
Synthetic Pathways
The synthesis of this compound generally follows two distinct strategies: the direct Modified Skraup Reaction (preferred for scale) and the Stepwise Condensation (preferred for derivative generation).
Method A: Modified Skraup Reaction (Direct)
This method utilizes 2-aminopyridine and a methyl vinyl ketone equivalent.[1] It is rapid but often suffers from lower yields due to polymerization side reactions.[1]
Protocol:
-
Reactants: 2-Aminopyridine (1.0 eq), Methyl Vinyl Ketone (or 4-diethylamino-2-butanone) (1.2 eq).[1]
-
Catalyst/Solvent: Nitrobenzene (oxidant) and Sulfuric Acid / Boric Acid (catalyst).
-
Conditions: Reflux at 140°C for 4–6 hours.
-
Purification: Neutralization with NaOH followed by extraction (CHCl₃) and vacuum distillation or sublimation.
Method B: Friedländer-Type Condensation
A milder approach involving the condensation of 2-aminonicotinaldehyde with acetone.[1]
Protocol:
-
Reactants: 2-Aminonicotinaldehyde + Acetone.[1]
-
Catalyst: Piperidine or dilute NaOH.
-
Mechanism: Aldol condensation followed by cyclodehydration.[1]
Visualization: Synthesis Logic Flow
Spectral Characterization
Accurate identification requires precise NMR interpretation. The 4-methyl group introduces a characteristic singlet and shields adjacent protons via electron donation.[1]
Table 3: ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| CH₃ | 2.65 – 2.75 | Singlet | 3H | Characteristic methyl group attached to aromatic ring.[1] |
| H3 | 7.40 – 7.50 | Doublet | 1H | Ortho to methyl; shielded relative to parent.[1] |
| H6 | 7.50 – 7.60 | DD | 1H | Meta to ring junction; typical pyridine-like coupling.[1] |
| H5 | 8.10 – 8.20 | DD | 1H | Para to ring junction.[1] |
| H7 | 9.05 – 9.15 | Doublet | 1H | Alpha to nitrogen (N8); highly deshielded. |
| H2 | 8.95 – 9.05 | Doublet | 1H | Alpha to nitrogen (N1); highly deshielded. |
Note: Shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.
Reactivity & Coordination Chemistry[4]
The 1,8-naphthyridine core is renowned for its ability to stabilize binuclear metal complexes.[1] The 4-methyl derivative retains this capability but adds steric bulk that can influence coordination geometry.[1]
Binucleating Ligand Behavior
The N1 and N8 nitrogens are oriented perfectly to bridge two metal centers (M-M), often stabilizing low oxidation states (e.g., Cu(I)-Cu(I) or Rh(II)-Rh(II)).
-
Key Reaction: Reaction with CuCl₂ or Cu(I) salts yields complexes of the type [Cu₂(4-Me-napy)₂Cl₂].
-
Significance: These complexes are models for metalloenzymes and potential catalysts for carbene transfer reactions.[1]
Visualization: Coordination Mode
References
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8] V. The Synthesis of Some Methyl-1,8-naphthyridines. Journal of Organic Chemistry.
-
Gatteschi, D., Mealli, C., & Sacconi, L. (1976).[9][3] Synthesis and characterization of the mixed-valence copper complex trichlorobis(this compound)dicopper. Inorganic Chemistry.[1][3][5]
-
Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.
-
BenchChem. (2025). Application Notes for Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
-
ChemicalBook. (2024). 1,8-Naphthyridine NMR and Spectral Data.
Sources
- 1. CAS 1569-02-4: 1-Ethoxy-2-propanol | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. ae-info.org [ae-info.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 4-Methyl-1,8-naphthyridine via Friedländer Condensation
This guide details the synthesis of 4-Methyl-1,8-naphthyridine using the Friedländer condensation. Note that this specific isomer requires distinct precursors compared to the more common 2-methyl derivative often synthesized from acetone.
Executive Summary
The synthesis of This compound presents a specific regiochemical challenge within the naphthyridine scaffold. Unlike the 2-methyl isomer (readily formed from 2-aminonicotinaldehyde and acetone), the 4-methyl isomer requires the condensation of 2-amino-3-acetylpyridine with acetaldehyde (or its equivalent, paraldehyde).
This guide outlines a robust, acid-catalyzed protocol grounded in the mechanistic principles established by Paudler and Kress, and later optimized by Hamada. It addresses the critical issue of precursor instability and provides a self-validating workflow for researchers.
Key Chemical Parameters
| Parameter | Specification |
| Target Molecule | This compound |
| CAS Number | 1569-17-1 |
| Primary Precursor | 2-Amino-3-acetylpyridine |
| Condensing Agent | Paraldehyde (Acetaldehyde trimer) |
| Reaction Type | Friedländer Condensation (Acid-Catalyzed) |
| Typical Yield | 17% - 38% (Purification dependent) |
Retrosynthetic Analysis & Mechanism
To achieve the methyl substituent at the C4 position, the "carbonyl" carbon of the pyridine precursor must carry the methyl group. Standard 2-aminonicotinaldehyde possesses a formyl group (H), which leads to an unsubstituted C4. Therefore, the required starting material is the methyl ketone: 2-amino-3-acetylpyridine .
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed condensation.[1] Paraldehyde serves as a stable source of acetaldehyde, depolymerizing in situ to prevent rapid self-aldol polymerization.
-
Depolymerization: Acid catalyzed breakdown of paraldehyde to acetaldehyde.
-
Schiff Base Formation: Condensation of the C2-amine of the pyridine with the carbonyl of acetaldehyde.
-
Cyclization: Intramolecular aldol-type condensation between the alpha-methyl of the acetyl group (on the pyridine) and the aldehyde carbonyl.
-
Dehydration: Elimination of water to aromatize the ring.
Caption: Mechanistic flow from 2-amino-3-acetylpyridine to this compound via in situ acetaldehyde generation.
Experimental Protocol
Reagents and Equipment
-
Precursor: 2-Amino-3-acetylpyridine (1.0 eq)
-
Reagent: Paraldehyde (3.0 - 5.0 eq)
-
Catalyst: Concentrated Hydrochloric Acid (HCl) or Methanesulfonic acid (catalytic amount).
-
Solvent: Absolute Ethanol.
-
Apparatus: Round-bottom flask, Reflux condenser, Nitrogen inlet, Magnetic stirrer.
Step-by-Step Methodology
Step 1: Reaction Setup[2]
-
Dissolve 2-amino-3-acetylpyridine (Example: 1.36 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add Paraldehyde (4.0 mL, ~30 mmol). Note: Paraldehyde is used in excess to drive equilibrium and compensate for volatility.
-
Add Concentrated HCl (0.5 mL) dropwise while stirring.
-
Equip the flask with a reflux condenser and flush with nitrogen.
Step 2: Thermal Condensation
-
Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath.
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). Look for the disappearance of the highly polar amine spot and the appearance of a fluorescent spot (naphthyridine).
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess paraldehyde.
-
Basification: Dilute the residue with water (10 mL) and neutralize with 10% NaOH or saturated Na₂CO₃ solution until pH ~9-10.
-
Extraction: Extract the aqueous phase with Chloroform (CHCl₃) or Dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent to yield a crude brown oil/solid.
Step 4: Purification (Critical)
The crude product often contains unreacted starting material and polymeric aldehyde byproducts.
-
Chromatography: Purify via column chromatography on neutral Alumina or Silica Gel.
-
Eluent: Start with CH₂Cl₂, then gradient to 2% MeOH/CH₂Cl₂.
-
-
Recrystallization: Alternatively, recrystallize from Ether/Petroleum Ether or Cyclohexane .
-
Yield: Expect a pale yellow solid. Typical yield ranges from 17% to 38% due to the competing polymerization of acetaldehyde.
Characterization & Validation
To ensure scientific integrity, the product must be validated against the following spectral markers.
| Technique | Expected Signal (Approximate) | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.70 (s, 3H) | C4-Methyl group (Key differentiator from 2-Me isomer). |
| δ 9.10 (dd, 1H) | H-2 proton (Deshielded, adjacent to N). | |
| δ 8.1 - 7.4 (m, 4H) | Aromatic protons (H3, H5, H6, H7). | |
| Melting Point | 118°C - 119°C | Matches literature values for 4-methyl isomer. |
| Mass Spec | m/z = 144 [M+] | Molecular ion peak. |
Isomer Warning (Self-Validation)
Crucial Check: If your ¹H NMR shows a methyl singlet at δ 2.80 and a proton at δ 8.05 (H4) , you have synthesized 2-methyl-1,8-naphthyridine , likely because you used acetone and 2-aminonicotinaldehyde .
-
4-Methyl Isomer: Methyl is at C4. C2 has a Proton (very deshielded ~9.1 ppm).
-
2-Methyl Isomer: Methyl is at C2. C4 has a Proton.[2]
Troubleshooting & Optimization
Common Failure Modes
-
Polymerization: Acetaldehyde (from paraldehyde) polymerizes into a tar before condensing with the amine.
-
Solution: Add the acid catalyst slowly at reflux temperature, or use a syringe pump to add the paraldehyde solution over 1 hour.
-
-
Low Yield: The equilibrium favors the starting materials.
-
Solution: Use a Dean-Stark trap (if using benzene/toluene) to remove water, driving the dehydration step.
-
Alternative Precursor Route
If 2-amino-3-acetylpyridine is unavailable, it can be synthesized via the reaction of 2-aminonicotinonitrile with Methyl Grignard (MeMgBr), followed by mild hydrolysis, though this adds steps and complexity.
Caption: Operational workflow for the synthesis and purification process.
References
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10][11][12] V. One-Step Synthesis of 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. Link
-
Hamada, Y., et al. (1971). Syntheses of Nitrogen-Containing Heterocyclic Compounds.[2][5][7][10][13] I. Synthesis of 1,8-Naphthyridine Derivatives. Chemical & Pharmaceutical Bulletin, 19(9), 1751-1756. Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link
-
Majumder, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19003–19012. (Note: Primarily describes 2-methyl synthesis, useful for contrast). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A convenient one-pot synthesis of 1,8-naphthyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
antimicrobial spectrum of 4-Methyl-1,8-naphthyridine derivatives
An In-Depth Technical Guide to the Antimicrobial Spectrum of 4-Methyl-1,8-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the antimicrobial properties of this compound derivatives. Recognizing the nascent stage of research specific to this subclass, this document synthesizes direct findings with extrapolated insights from the broader, well-studied 1,8-naphthyridine family. By examining the antibacterial and antifungal spectrum, mechanism of action, and structure-activity relationships, this guide aims to equip researchers with the foundational knowledge to drive further investigation into this promising class of compounds.
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] This heterocyclic system is particularly renowned for its antimicrobial prowess, a legacy established by the pioneering quinolone antibiotic, nalidixic acid (a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid).[3][4] The success of nalidixic acid spurred decades of research into derivatives of the 1,8-naphthyridine ring system, leading to the discovery of potent antibacterial, antifungal, antiviral, and anticancer agents.[2]
While extensive research has focused on substitutions at the N-1, C-3, C-6, and C-7 positions, the influence of a methyl group at the C-4 position is a less explored area. This guide will delve into the known antimicrobial spectrum of this compound derivatives, drawing upon the wealth of knowledge from the broader class to contextualize findings and illuminate pathways for future research.
The Antimicrobial Landscape of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a versatile platform for the development of antimicrobial agents, demonstrating activity against a wide range of pathogens.
Antibacterial Activity
Derivatives of 1,8-naphthyridine have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The foundational compound, nalidixic acid, was primarily used for urinary tract infections caused by Gram-negative bacteria.[3] Subsequent generations of fluoroquinolone analogues, which incorporate the 1,8-naphthyridine core, have expanded this spectrum to include Gram-positive organisms.[4]
Many synthesized 1,8-naphthyridine derivatives have been evaluated for their in vitro antibacterial activity against a panel of standard bacterial strains.[5] Some have shown moderate to good antibacterial activity.[5] For instance, certain novel 1,8-naphthyridine chalcones have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[6]
Table 1: Representative Antibacterial Activity of 1,8-Naphthyridine Derivatives
| Compound Class | Test Organisms | Observed Activity | Reference(s) |
| Nalidixic Acid Derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis | Moderate to good activity against Gram-negative bacteria. | [3][5] |
| 1,8-Naphthyridine Chalcones | Gram-positive and Gram-negative bacteria | Showed activity against the bacteria under study. | [6] |
| 1,8-Naphthyridine-3-carbonitriles | Mycobacterium tuberculosis H37Rv | MIC values ranging from 6.25 to ≥50 μg/mL. | [7] |
| Aminopyrrolidine-substituted fluorocyclopropyl naphthyridines | Staphylococci, S. pyogenes, S. pneumoniae, Enterobacteriaceae | High in vitro activity against a wide spectrum of bacterial species. | [8][9] |
Antifungal and Anti-mycobacterial Potential
The antimicrobial activity of 1,8-naphthyridines is not limited to bacteria. Studies have shown that certain derivatives possess antifungal and anti-mycobacterial properties. For example, some nalidixic acid derivatives with a 1,2,4-triazole moiety have exhibited good antibacterial and slightly less antifungal activity.[4] The antifungal activity of 2-methyl-1,8-naphthyridines containing Schiff bases and ureas has also been investigated against phytopathogenic fungi.[10]
Furthermore, a significant body of research has focused on the anti-mycobacterial activity of 1,8-naphthyridine derivatives, with several compounds showing promising activity against Mycobacterium tuberculosis H37Rv.[7][11]
Unveiling the Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
The primary mechanism of antibacterial action for the majority of 1,8-naphthyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a critical step for initiating DNA replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division.
By inhibiting these enzymes, 1,8-naphthyridine derivatives disrupt essential cellular processes, leading to bacterial cell death.[14][15] This mechanism is shared with the broader class of quinolone antibiotics.[5] In silico studies have further supported that 1,8-naphthyridine derivatives block DNA gyrase.[6]
Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound derivatives.
Structure-Activity Relationships (SAR)
The antimicrobial potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. While specific SAR studies on 4-methyl derivatives are scarce, general principles can be extrapolated from the broader family:
-
N-1 Position: The substituent at the N-1 position significantly influences antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often found in potent derivatives.[4]
-
C-3 Position: A carboxylic acid group at this position is a hallmark of many potent 1,8-naphthyridine antibacterials, including nalidixic acid, and is crucial for binding to DNA gyrase.[3]
-
C-6 Position: The introduction of a fluorine atom at this position generally enhances antibacterial activity and broadens the spectrum, a key feature of the fluoroquinolone class.[4]
-
C-7 Position: Substitutions at the C-7 position with cyclic amines, such as piperazine or pyrrolidine, are known to improve potency and pharmacokinetic properties.[4]
The influence of a methyl group at the C-4 position on the overall antimicrobial spectrum is an area that warrants further investigation to establish a clear SAR.
Caption: Key positions for substitution on the 1,8-naphthyridine ring that influence antimicrobial activity.
Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing
A crucial step in evaluating the antimicrobial spectrum of new derivatives is determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely used technique for this purpose.[5]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The 1,8-naphthyridine scaffold remains a highly valuable framework in the quest for novel antimicrobial agents. While the broader family of derivatives has been extensively studied, this compound derivatives represent a relatively unexplored chemical space with significant therapeutic potential. The foundational knowledge of the antimicrobial spectrum, mechanism of action, and structure-activity relationships of the wider 1,8-naphthyridine class provides a strong basis for the rational design and synthesis of novel 4-methyl analogues.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to:
-
Elucidate the specific impact of the C-4 methyl group on the antimicrobial spectrum and potency.
-
Establish a clear structure-activity relationship for this subclass.
-
Explore potential synergistic effects with existing antibiotics.
-
Investigate their activity against drug-resistant microbial strains.
Such focused efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and contributing to the development of next-generation antimicrobial agents.
References
[1] Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [3] Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [5] Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053–059. [Link] [16] Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed. (1975). Journal of Medicinal Chemistry, 18(10), 1038–1041. [Link] [17] Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (n.d.). Retrieved February 10, 2026, from [Link] [18] (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [8] In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (n.d.). Retrieved February 10, 2026, from [Link] [19] Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024). Pharmaceuticals, 17(1), 105. [Link] [4] Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024). Pharmaceuticals, 17(1), 1705. [Link] [7] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (n.d.). Retrieved February 10, 2026, from [Link] [14] New 1,4-dihydro[1][19]naphthyridine derivatives as DNA gyrase inhibitors - PubMed. (2017). Bioorganic & Medicinal Chemistry Letters, 27(5), 1235–1240. [Link] [12] Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [6] Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents - Journal of Nanostructures. (2022). Journal of Nanostructures, 12(3), 663–674. [Link] [9] In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (n.d.). Retrieved February 10, 2026, from [Link] [15] Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (n.d.). Retrieved February 10, 2026, from [Link] [20] Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [10] (PDF) Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas. (n.d.). Retrieved February 10, 2026, from [Link] [13] Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [2] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). RSC Advances, 14(33), 23896–23912. [Link] [11] Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed. (2002). Il Farmaco, 57(8), 631–639. [Link] [21] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). RSC Advances, 14(33), 23896–23912. [Link] [22] 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[1][3][16]triazolo[4,3-a][1][19]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed. (2000). European Journal of Medicinal Chemistry, 35(11), 1021–1035. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) [1,2,4]triazolo[4,3-a][1, 8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation of 4-Methyl-1,8-naphthyridine by NMR
The structural elucidation of 4-Methyl-1,8-naphthyridine requires a rigorous, evidence-based approach due to the high symmetry of the naphthyridine core and the potential for isomeric confusion (e.g., distinguishing from the 2-methyl or 3-methyl isomers).
This guide synthesizes classical heterocyclic NMR principles with modern 2D correlation techniques to provide a definitive protocol for structural confirmation.
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibacterial (nalidixic acid analogs), antiviral, and antitumor agents. The introduction of a methyl group at the C4 position breaks the
This guide details the NMR workflow to unambiguously assign the structure of This compound (CAS: 1569-17-1) .[1] The protocol prioritizes the differentiation of the 4-methyl isomer from its 2- and 3-methyl regioisomers using scalar coupling analysis (
Structural Context & Isomer Logic
Before acquiring data, one must understand the "decision tree" of the molecule. The 1,8-naphthyridine ring contains two nitrogen atoms at positions 1 and 8.
The Isomer Challenge
In a synthetic campaign (e.g., Friedländer condensation), ambiguity often arises regarding the position of the alkyl group.[1] NMR is the primary tool for resolution:
-
2-Methyl Isomer: Substituent at C2. H2 is absent. H3 and H4 appear as doublets (
Hz).[1] -
3-Methyl Isomer: Substituent at C3. H3 is absent. H2 appears as a singlet (or fine doublet due to long-range coupling).[1]
-
4-Methyl Isomer (Target): Substituent at C4. H4 is absent. H2 and H3 appear as vicinal doublets (
Hz, typical for -pyridine protons).[1]
Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred for the free base to minimize viscosity broadening.[1] Use DMSO- only if solubility is poor or if the salt form (e.g., hydrochloride) is analyzed.[1] -
Concentration: 10–15 mg in 600
L solvent for optimal 2D acquisition (HSQC/HMBC). -
Impurity Control: Filter through a 0.2
m PTFE filter to remove paramagnetic particulates (e.g., synthetic metallic catalysts) that broaden lines.[1]
Acquisition Parameters
| Experiment | Pulse Sequence | Scans (NS) | Rationale |
| zg30 | 16 | Quantitative integration; coupling constant analysis. | |
| zgpg30 | 1024 | Identification of quaternary carbons (C4, C4a, C8a). | |
| COSY | cosygpppqf | 8 | Tracing the spin systems (H2–H3 and H5–H6–H7). |
| HSQC | hsqcedetgpsisp2.3 | 8 | Multiplicity-edited to distinguish CH/CH |
| HMBC | hmbcgplpndqf | 32 | Critical: Long-range correlations ( |
Elucidation Logic & Assignment
The Proton Framework ( H NMR)
The 1,8-naphthyridine system is electron-deficient, shifting ring protons downfield (7.0–9.2 ppm).[1] The 4-methyl group introduces asymmetry.
-
The Methyl Group: Appears as a singlet at
2.65–2.75 ppm . It may show fine allylic coupling ( Hz) to H3.[1] -
Ring A (N1-C2-C3-C4):
-
H2: Located between N1 and C3. It is deshielded by the adjacent nitrogen (
-proton).[1] Expect a doublet at ~9.0–9.1 ppm . -
H3: Located between C2 and C4-Me. It is shielded relative to H2 (
-proton).[1] Expect a doublet at ~7.3–7.4 ppm . -
Coupling: The
coupling constant is characteristic of pyridine-like systems, typically 4.0–5.0 Hz .[1]
-
-
Ring B (N8-C7-C6-C5):
-
H7: Adjacent to N8 (
-proton).[1] Doublet of doublets at ~9.1 ppm . -
H5: Peri-position to the methyl group. Often deshielded by steric compression or anisotropy. Doublet of doublets at ~8.2–8.4 ppm .
-
H6: The "middle" proton (
-proton).[1] Doublet of doublets at ~7.5 ppm . -
Coupling:
Hz, Hz, Hz (meta-coupling).
-
The Carbon Skeleton ( C & HMBC)
The HMBC experiment is the "judge" of the structure.[1]
-
Methyl Connection: The methyl protons (~2.7 ppm) will show strong
correlations to C3 and the bridgehead C4a , and a correlation to the quaternary C4 .[1] -
Bridgehead Differentiation:
Consolidated Data Summary
Table 1: Predicted NMR Data for this compound in CDCl
| Position | Multiplicity | HMBC Correlations (from Proton) | |||
| 1 | - | N | - | - | - |
| 2 | 9.05 | d | 4.5 | 153.5 | C3, C4, C8a |
| 3 | 7.35 | d (br) | 4.5 | 122.0 | C2, C4, C4a, Me |
| 4 | - | C | - | 148.0 | Me, H2, H3, H5 |
| 4a | - | C | - | 121.5 | H3, H5, H6, Me |
| 5 | 8.20 | dd | 8.0, 1.8 | 137.0 | C4, C6, C7, C8a |
| 6 | 7.48 | dd | 8.0, 4.5 | 121.8 | C4a, C5, C7, C8 |
| 7 | 9.12 | dd | 4.5, 1.8 | 154.0 | C5, C6, C8a |
| 8 | - | N | - | - | - |
| 8a | - | C | - | 156.0 | H2, H5, H7 |
| Me | 2.70 | s | - | 18.5 | C3, C4, C4a |
*Carbon shifts are estimates based on chemical shift increments from the parent heterocycle.[1]
Elucidation Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Figure 1: Decision tree for the structural assignment of naphthyridine isomers using 1D and 2D NMR data.
Critical Quality Checks (Self-Validation)
To ensure the trustworthiness of your assignment, verify these three conditions:
-
The "Doublet-Doublet" Test: If H2 appears as a singlet, you likely have the 3-methyl isomer (where H3 is substituted).[1] In the 4-methyl isomer, H2 must be a doublet coupled to H3.
-
The Bridgehead Correlation: In the HMBC spectrum, the methyl protons must correlate to a quaternary carbon (C4a) that also correlates to the protons of the other ring (specifically H5).[1] This links the two rings and proves the methyl is not on an isolated fragment.
-
Tautomer Check: If your spectra show broad peaks or shifts >160 ppm for C4/C2, suspect the presence of 4-methyl-1,8-naphthyridin-2(1H)-one (a common hydrolyzed impurity/tautomer).[1] The aromatic this compound should have sharp, well-defined aromatic signals.
References
-
Paudler, W. W., & Kress, T. J. (1967).[2] Naphthyridine Chemistry. V. The Synthesis and Properties of the 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.[1] Link[1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]
-
Reich, H. J. (2023).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison. Link
Sources
An In-depth Technical Guide to the UV-Vis Spectroscopic Properties of 4-Methyl-1,8-naphthyridine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and coordination properties. This has led to the development of 1,8-naphthyridine derivatives with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Furthermore, their photophysical characteristics make them valuable as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).[4]
4-Methyl-1,8-naphthyridine, as a fundamental derivative, serves as a crucial building block for more complex and functionally diverse molecules. Understanding its core spectroscopic properties is paramount for researchers in drug development and materials science, as these properties govern how the molecule interacts with light and its environment. This guide provides an in-depth technical overview of the UV-Vis spectroscopic characteristics of this compound, offering both theoretical grounding and practical experimental insights.
Molecular Structure and Electronic Transitions
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For this compound, the key transitions involve the promotion of electrons from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.
-
π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of electrons within the delocalized π-system of the aromatic rings.
-
n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pair on the nitrogen atoms, to an anti-bonding π* orbital.
The presence of the methyl group at the 4-position is expected to have a modest, yet noticeable, effect on the electronic structure. As an electron-donating group, it can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent molecule.
Figure 1: Chemical Structure of this compound.
The Influence of Solvent Environment (Solvatochromism)
The choice of solvent can significantly impact the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. This effect is a powerful tool for probing the nature of the electronic transitions and the molecule's interaction with its environment.[5]
-
Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, the molecule is in a relatively unperturbed state. The observed spectrum can be considered a baseline.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can stabilize the ground and excited states of the molecule to different extents through dipole-dipole interactions, often leading to shifts in the absorption maxima.[6]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents, capable of hydrogen bonding, can have a pronounced effect, particularly on the n → π* transitions.[7] The lone pairs on the nitrogen atoms of this compound can engage in hydrogen bonding with the solvent molecules. This stabilizes the non-bonding 'n' orbital, increasing the energy required for the n → π* transition and resulting in a blue-shift (hypsochromic shift).[7] Conversely, π → π* transitions are often red-shifted in polar solvents as the more polar excited state is stabilized.
Predicted UV-Vis Absorption Maxima (λmax) in Various Solvents
The following table presents predicted absorption maxima for this compound based on the behavior of similar heterocyclic systems. These values should be experimentally verified.
| Solvent | Polarity | Predicted λmax (π → π) | Predicted λmax (n → π) | Rationale |
| Hexane | Non-polar | ~300-310 nm | ~320-330 nm | Baseline, minimal solvent interaction. |
| Acetonitrile | Polar Aprotic | ~305-315 nm | ~315-325 nm | Moderate stabilization of the π* excited state. |
| Ethanol | Polar Protic | ~310-320 nm | ~310-320 nm | Significant blue-shift of the n → π* transition due to H-bonding, potentially merging with the π → π* band. Red-shift of the π → π* band. |
| Water | Highly Polar Protic | ~315-325 nm | Not distinctly observable | Strong H-bonding causes a pronounced blue-shift of the n → π* band, which is likely obscured by the more intense π → π* band. |
Effect of pH on the UV-Vis Spectrum
The nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated in acidic conditions. This protonation has a profound effect on the electronic structure and, consequently, the UV-Vis spectrum.
Protonation of a nitrogen atom will:
-
Eliminate the n → π* transition: The lone pair of electrons is now involved in a bond with a proton and is no longer available for the non-bonding to anti-bonding transition.
-
Cause a significant shift in the π → π* transition: The addition of a positive charge alters the overall electronic distribution of the aromatic system, typically leading to a red-shift in the π → π* absorption band.
Investigating the UV-Vis spectrum of this compound at different pH values can therefore be used to determine its pKa.
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
This section provides a self-validating protocol for the UV-Vis spectroscopic analysis of this compound.
Materials and Instrumentation
-
This compound (solid)
-
Spectroscopic grade solvents (e.g., Hexane, Ethanol, Acetonitrile, Deionized Water)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Step-by-Step Workflow
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration. Rationale: A concentrated stock solution allows for accurate serial dilutions.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions of decreasing concentration. The final absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.). Rationale: This allows for the determination of the molar absorptivity (ε) and confirms adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Rationale: Ensures lamp stability and reproducible measurements.
-
Set the desired wavelength range (e.g., 200-450 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the reference and sample holders and run a baseline correction (autozero). Rationale: This subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.
-
-
Sample Measurement:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill it.
-
Wipe the outside of the cuvette with a lint-free cloth and place it in the sample holder.
-
Acquire the absorption spectrum.
-
Repeat for all working solutions, moving from dilute to concentrated. Rationale: Minimizes carry-over contamination.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each major peak.
-
Using the absorbance value at λmax and the known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).
-
Plot absorbance versus concentration to generate a calibration curve. The linearity of this plot validates the measurements.
-
Figure 2: Experimental Workflow for UV-Vis Analysis.
Applications in Drug Development and Research
-
Purity Assessment: UV-Vis spectroscopy provides a rapid and non-destructive method for assessing the purity of synthesized this compound, as impurities with different chromophores will alter the spectrum.
-
Quantitative Analysis: Once a calibration curve is established, the concentration of the compound in various solutions can be accurately determined, which is crucial for dose-response studies and formulation development.
-
Binding Studies: Changes in the UV-Vis spectrum upon the addition of a biological target (e.g., a protein or DNA) can indicate binding and provide information about the binding constant and stoichiometry of the interaction.
-
Reaction Monitoring: The technique can be used to monitor the progress of chemical reactions involving the 1,8-naphthyridine scaffold by observing the disappearance of reactant peaks and the appearance of product peaks.
Conclusion
The UV-Vis spectroscopic profile of this compound is a rich source of information about its electronic structure and behavior in different chemical environments. The interplay of π → π* and n → π* transitions, and their sensitivity to solvent polarity and pH, provides a detailed electronic fingerprint of the molecule. While this guide provides a robust theoretical framework and practical protocols based on established principles and data from analogous structures, experimental verification remains the gold standard. A thorough UV-Vis characterization is an indispensable first step for any researcher aiming to utilize this compound in the fields of medicinal chemistry, drug development, or materials science.
References
- Solvent influence on the photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide. (2025).
- Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 507-519.
- Effect of Solvent. (2023). Chemistry LibreTexts.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI.
- Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. (n.d.). Sharif University of Technology.
- The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. (n.d.). Royal Society of Chemistry.
- Solvent-Dependent Photophysics and Reactivity of Monomeric and Dimeric 4-Amino-1,8-Naphthalimides. (2021). PubMed.
- 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (n.d.). Royal Society of Chemistry.
- Effect of solvent. (n.d.). Slideshare.
- An In-depth Technical Guide to this compound-2,7-diol: Synthesis and Characteriz
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
- Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
- Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. (n.d.). MDPI.
- Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (2019). Royal Society of Chemistry.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed.
- FT-IR, Laser-Raman, UV-Vis, and NMR Spectroscopic Studies of Antidiabetic Molecule Nateglinide. (2018).
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). Royal Society of Chemistry.
- Molecular Recognition Studies on Naphthyridine Deriv
- The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. (2025).
- Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. (2018). American Society for Microbiology.
- Synthesis and characterization of 1,8-Naphthridine derivatives. (2025).
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of solvent | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
The Vibrational Signature of a Privileged Scaffold: An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1,8-naphthyridine
Foreword: Unveiling Molecular Architecture through Vibrational Interrogation
For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of heterocyclic compounds is paramount. The 1,8-naphthyridine scaffold, a recurring motif in pharmacologically active agents, presents a compelling case for detailed spectroscopic analysis.[1][2][3] Its derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] This guide provides a comprehensive exploration of 4-Methyl-1,8-naphthyridine through the lens of infrared (IR) spectroscopy, a powerful technique for elucidating molecular structure and bonding.
This document deviates from a conventional, rigid structure. Instead, it is designed to logically flow from the foundational principles of the molecule and the analytical technique to the practical application and interpretation of spectral data. We will delve into the causality behind experimental choices and provide a framework for a self-validating analytical system, integrating both experimental protocols and computational modeling to offer a holistic understanding of the vibrational characteristics of this compound.
The Subject Molecule: this compound
The 1,8-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. The addition of a methyl group at the 4-position introduces specific vibrational modes that serve as valuable spectroscopic markers. A firm grasp of this structure is the prerequisite for interpreting its infrared spectrum.
Caption: Molecular structure of this compound.
The Analytical Cornerstone: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a sample.[4] This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic set of vibrational frequencies, making the resulting IR spectrum a unique molecular "fingerprint".
For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. This results in a complex spectrum with numerous absorption bands, each providing a piece of the structural puzzle.
Experimental Protocol: Acquiring the Vibrational Spectrum
The quality and reproducibility of an FT-IR spectrum are critically dependent on the sample preparation and instrument parameters. This section outlines a robust, self-validating protocol for the analysis of this compound.
Sample Preparation: The KBr Pellet Method
For solid samples like this compound, the potassium bromide (KBr) pellet technique is a widely used and reliable method. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix.
Step-by-Step Protocol:
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of high-purity this compound. The goal is to reduce particle size to minimize scattering of the infrared beam.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix thoroughly with the ground sample until a homogenous mixture is obtained.
-
Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumental Parameters
The following parameters are recommended for acquiring a high-quality FT-IR spectrum:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of most organic molecules. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most vibrational bands. |
| Number of Scans | 32-64 | Improves the signal-to-noise ratio of the spectrum. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Grind 1-2 mg of\nthis compound"]; B [label="Mix with 100-200 mg\nof dry KBr"]; C [label="Press into a\ntransparent pellet"]; }
subgraph "cluster_FTIR" { label="FT-IR Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Place pellet in\nspectrometer"]; E [label="Set instrumental\nparameters"]; F [label="Acquire spectrum"]; }
subgraph "cluster_Data" { label="Data Processing"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853"]; G [label="Baseline correction"]; H [label="Peak picking and\nannotation"]; }
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental workflow for FT-IR analysis of this compound.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The IR spectrum can be broadly divided into four main regions:
-
4000-2500 cm⁻¹: C-H, N-H, and O-H stretching vibrations.
-
2500-2000 cm⁻¹: Triple bond stretching vibrations.
-
2000-1500 cm⁻¹: Double bond stretching vibrations (C=C, C=N).
-
Below 1500 cm⁻¹: The "fingerprint region," containing a complex array of bending, rocking, and scissoring vibrations.
Key Predicted Vibrational Bands for this compound:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the naphthyridine ring. |
| 3000-2850 | Methyl C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| 1620-1580 | C=C/C=N Ring Stretch | Stretching vibrations of the double bonds within the aromatic naphthyridine core. |
| 1500-1400 | C-H Bending | In-plane bending (scissoring and rocking) of the methyl group's C-H bonds. |
| Below 1000 | Out-of-Plane C-H Bending | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |
Computational Corroboration: A DFT-Based Approach
To enhance the accuracy of spectral interpretation and assign specific vibrational modes, computational modeling is an indispensable tool. Density Functional Theory (DFT) has proven to be highly effective in predicting the vibrational frequencies of organic molecules.
Computational Protocol
The following protocol outlines a robust method for the computational analysis of this compound's vibrational spectrum.
Step-by-Step Protocol:
-
Geometry Optimization: The molecular structure of this compound is first optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.
-
Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. A scaling factor (often around 0.96 for B3LYP) is applied to the computed frequencies to improve their agreement with experimental data.
-
Visualization and Assignment: The calculated vibrational modes can be visualized using molecular modeling software. This allows for the unambiguous assignment of each calculated frequency to a specific molecular motion (e.g., C-H stretch, ring deformation).
Caption: Workflow for computational vibrational analysis of this compound.
Applications in Drug Development and Materials Science
The detailed vibrational analysis of this compound has significant implications for its application in various scientific fields:
-
Quality Control: The IR spectrum serves as a rapid and reliable method for confirming the identity and purity of synthesized this compound and its derivatives.
-
Reaction Monitoring: FT-IR can be used to monitor the progress of chemical reactions involving the 1,8-naphthyridine scaffold by observing the appearance or disappearance of characteristic vibrational bands.
-
Structural Elucidation: In the development of new drugs based on the 1,8-naphthyridine core, IR spectroscopy, in conjunction with other analytical techniques, is crucial for confirming the structure of novel compounds.
-
Polymorphism Studies: Different crystalline forms (polymorphs) of a drug can have different physical properties and bioavailability. FT-IR is a sensitive technique for identifying and distinguishing between different polymorphs.
Conclusion: A Synergy of Experiment and Theory
This guide has provided a comprehensive framework for the infrared spectroscopic analysis of this compound. By integrating a robust experimental protocol with a validated computational methodology, researchers can gain a deep and nuanced understanding of the vibrational characteristics of this important heterocyclic compound. This synergistic approach not only allows for the accurate interpretation of spectral data but also provides a powerful tool for quality control, reaction monitoring, and structural elucidation in the context of drug development and materials science. The principles and protocols outlined herein can be readily adapted to the study of other 1,8-naphthyridine derivatives, contributing to the broader understanding of this privileged scaffold in medicinal chemistry.
References
-
Bruker. (n.d.). FT-IR Spectroscopy. Retrieved from [Link]
-
Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(05), 1650042. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]
-
Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Retrieved from [Link]
-
Kumar, A., & Aggarwal, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-866. Retrieved from [Link]
-
Jiang, S., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7416-7424. Retrieved from [Link]
-
Boldridge, D. W., & Scott, G. W. (1983). Spectroscopy of 1,5-naphthyridine. The Journal of Chemical Physics, 79(8), 3639-3647. Retrieved from [Link]
-
Zhang, J., et al. (2010). 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Retrieved from [Link]
-
Kumar, A., & Aggarwal, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]
-
Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. Retrieved from [Link]
-
Fu, W., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(12), 5548-5559. Retrieved from [Link]
-
Mamajanov, I., et al. (2010). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Antimicrobial Profiling of 4-Methyl-1,8-naphthyridine Scaffolds
Introduction & Therapeutic Context
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to the quinolone core found in antibiotics like Nalidixic acid and Ciprofloxacin. The specific derivative, 4-Methyl-1,8-naphthyridine , functions as a critical pharmacophore for developing DNA gyrase inhibitors.[1]
Unlike simple solubility screenings, antimicrobial profiling of this compound requires rigorous adherence to specific physicochemical constraints. Its planar, nitrogen-rich heterocyclic structure facilitates DNA intercalation and metal ion chelation, but also imparts significant hydrophobicity.[1] This application note outlines a validated protocol for testing its antimicrobial efficacy, specifically addressing the challenges of solubility, solvent toxicity, and optical interference.
Mechanism of Action (Hypothesis)
The primary antimicrobial mechanism of this compound derivatives typically involves:
-
DNA Gyrase Inhibition: Binding to the A subunit of bacterial DNA gyrase (Topoisomerase II), preventing the religation of double-stranded DNA breaks during replication.
-
Intercalation: Planar stacking between DNA base pairs, disrupting transcription.
Pre-Analytical Considerations
Solubility & Stock Preparation
Critical Challenge: this compound is sparingly soluble in water.[1] Improper solubilization leads to "micro-precipitation" in the assay plate, causing false-positive turbidity readings (pseudo-resistance).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade.
-
Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.
-
Sterilization: Do NOT autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Nylon filters may bind the compound.
Solvent Tolerance Limits
Bacteria are sensitive to DMSO. The final concentration of DMSO in the assay well must not exceed 2.5% (v/v) for Gram-negative bacteria (e.g., E. coli) and 1% (v/v) for sensitive Gram-positives (e.g., S. aureus).[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to quantitative data generation.
Figure 1: Integrated workflow for antimicrobial characterization of naphthyridine derivatives.
Protocol A: Quantitative Broth Microdilution (MIC)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).[1][2]
Materials
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plate: 96-well polystyrene plate (U-bottom).[1]
-
Detection: Resazurin (Alamar Blue) is recommended over Optical Density (OD) because naphthyridine derivatives may absorb at 600nm or precipitate, interfering with turbidity readings.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension (
CFU/mL) of the test organism (e.g., E. coli ATCC 25922) in saline. -
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum of
CFU/mL.
-
-
Compound Dilution (The "2x" Method):
-
Prepare a "2x Working Solution" of the compound in CAMHB.
-
Example: To test a top concentration of 256 µg/mL, prepare 512 µg/mL in broth containing 2% DMSO.
-
Add 100 µL of CAMHB (no compound) to columns 2–12 of the 96-well plate.
-
Add 200 µL of the "2x Working Solution" to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.
-
Result: Serial 2-fold dilution (256, 128, ... 0.5 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the bacterial inoculum to wells in columns 1–11.
-
Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO only).[1] Crucial for validating solvent safety.
-
Column 12 (Sterility Control): Broth only.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours.
-
-
Readout (Resazurin Modification):
-
Add 30 µL of 0.01% Resazurin solution to all wells.
-
Incubate for 1–2 hours.
-
Blue: No growth (Inhibition).[1]
-
Pink: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration remaining blue.
-
Plate Layout Logic
Figure 2: 96-well plate configuration ensuring rigorous solvent controls.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).[1]
-
Setup: Prepare four flasks with CAMHB:
-
Control (No drug).[1]
-
1x MIC.
-
2x MIC.
-
4x MIC.
-
-
Inoculation: Add bacteria to reach
CFU/mL at T=0. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial dilutions and plate on MHA. Count colonies.
-
Interpretation:
-
Bactericidal:
log reduction in CFU/mL compared to initial inoculum. -
Bacteriostatic:
log reduction.
-
Data Analysis & Interpretation
Summarize findings in the following format to ensure comparability with literature.
| Parameter | Definition | Acceptance Criteria (QC Strains) |
| MIC | Minimum Inhibitory Concentration | E. coli ATCC 25922: Ciprofloxacin control must fall between 0.004–0.015 µg/mL.[1] |
| MBC | Minimum Bactericidal Concentration | Ratio MBC/MIC |
| Solvent Effect | Growth inhibition by DMSO | Column 11 OD must be within 10% of solvent-free control.[1] |
Troubleshooting & "Watch-Outs"
The "Crash-Out" Phenomenon
Naphthyridines are notorious for precipitating when added to aqueous broth.[1]
-
Symptom: The bottom of the well looks "sandy" or has a pellet before incubation.
-
Fix: Use the Resazurin method described above. Visual turbidity will be unreliable. If precipitation is heavy, the effective concentration is unknown; consider using a cyclodextrin carrier (e.g., HP-
-CD) to improve solubility.[1]
Metal Ion Interference
1,8-naphthyridines can chelate
-
Impact: This can reduce the activity of the compound (if the free drug is the active form) or destabilize the bacterial outer membrane.
-
Control: Ensure CAMHB is strictly standardized for cation content (
10–12.5 mg/L; 20–25 mg/L) as per CLSI.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3] Wayne, PA: CLSI.[3]
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][5][6][7][8][9][10][11][12][13][14] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. (Foundational paper on the scaffold).
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3][4][15] Clinical Microbiology and Infection, 9(8), ix-xv.[1]
-
Swebocki, T., et al. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[1][2] Protocols.io.[2] [1][2]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: Optimizing Cell Viability Assays for 4-Methyl-1,8-Naphthyridine Derivatives
Abstract & Introduction
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives of 4-Methyl-1,8-naphthyridine have garnered significant attention for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties (targeting DNA topoisomerases and inducing apoptosis) [1, 2].
However, the physicochemical properties of this scaffold—specifically its intrinsic fluorescence and lipophilicity —pose unique challenges for standard cell viability assays. Standard colorimetric assays (like MTT) or fluorometric assays (like Calcein AM) can yield false positives due to spectral overlap or chemical interference.
This Application Note provides a validated workflow for accurately determining the IC50 of this compound derivatives. We prioritize ATP-based luminescence as the Gold Standard to avoid optical interference, while providing a modified MTT protocol with strict subtraction controls for laboratories limited to absorbance readers.
Critical Pre-Assay Considerations
Solubility & Handling
This compound derivatives are typically hydrophobic with low aqueous solubility (LogS often < -4.0) [2].
-
Solvent: Dissolve stock compounds in 100% DMSO. Typical stock concentration: 10 mM to 50 mM .
-
Precipitation Risk: When diluting into culture media, these compounds may precipitate at concentrations >50 µM.
-
Validation Step: Perform a "Media Only" check. Dilute the compound to the maximum test concentration (e.g., 100 µM) in warm culture media (37°C). Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is invalid.
Fluorescence Interference
Many 1,8-naphthyridine derivatives exhibit intrinsic fluorescence, particularly in the blue-to-green region (400–550 nm) [3]. This overlaps with common viability dyes (e.g., Calcein, Resorufin).
-
Rule: Avoid fluorescence-based viability assays unless you have run a spectral scan of your specific derivative.
Assay Selection Strategy
The following decision matrix outlines the logical flow for selecting the appropriate assay based on the compound's optical properties.
Figure 1: Decision tree for selecting the optimal viability assay based on compound solubility and optical properties.
Protocol A: ATP Luminescence Assay (Gold Standard)
Rationale: This assay quantifies ATP, a marker of metabolically active cells. It uses a luciferase reaction to generate light. Since 1,8-naphthyridines are rarely luminescent, this method eliminates optical interference.
Materials
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.
-
Plate: White-walled, opaque-bottom 96-well plates (crucial to prevent signal bleed).
-
Cells: Target cell line (e.g., MCF-7, HeLa) seeded at 3,000–5,000 cells/well.
Step-by-Step Methodology
-
Seeding: Plate cells in 100 µL media/well. Incubate for 24h to allow attachment.
-
Compound Preparation: Prepare 4x concentrations of the naphthyridine derivative in media (containing max 0.4% DMSO).
-
Treatment: Add 50 µL of 4x compound to the 100 µL media in wells. Final volume: 150 µL.
-
Controls: Vehicle (DMSO) control, Positive Control (e.g., Staurosporine), and Blank (Media + Compound, No Cells) .
-
-
Incubation: Incubate for the desired time (typically 48h or 72h) at 37°C, 5% CO₂.
-
Equilibration: Remove plate from incubator and let it equilibrate to Room Temperature (RT) for 30 minutes. This stabilizes the luminescent signal.
-
Lysis/Reaction: Add 100 µL of ATP Reagent to each well.
-
Mixing: Orbitally shake the plate for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at RT for 10 minutes to stabilize the signal.
-
Read: Measure Luminescence (integration time: 0.5–1.0 second).
Protocol B: Modified MTT Assay (Absorbance)
Rationale: MTT relies on mitochondrial reductase enzymes to convert yellow tetrazolium salt into purple formazan. Risk: Naphthyridines are nitrogen-rich and can act as reducing agents, potentially converting MTT to formazan chemically (without cells), leading to false "viability" signals [4].
Materials
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved at 5 mg/mL in PBS.
-
Solubilizer: DMSO or SDS-HCl.
-
Plate: Clear-bottom 96-well tissue culture plate.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., 5,000 cells/well) in 100 µL media. Incubate 24h.
-
Treatment: Add compound serial dilutions.
-
CRITICAL STEP: You must prepare a duplicate set of wells containing Media + Compound (No Cells) for every concentration tested. This is the "Chemical Background" control.
-
-
Incubation: Incubate cells with compound for 48–72h.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to all wells (including the No Cell controls).
-
Labeling: Incubate for 3–4 hours at 37°C.
-
Solubilization: Carefully remove supernatant (if using DMSO method) or add SDS (if using stop solution). Dissolve the purple formazan crystals in 100 µL DMSO.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Correction Logic
To determine the True Viability Signal (
If the Compound Only Control has a higher OD than the Media Blank, your compound is chemically reducing the MTT. In this case, the assay is invalid; switch to Protocol A.
Data Analysis & Interpretation
Summarize your findings using the following structure. A "Shift" in IC50 between assays often indicates interference.
| Parameter | Protocol A (ATP) | Protocol B (MTT) | Interpretation |
| Sensitivity | High (detects <50 cells) | Moderate | ATP is better for potent compounds. |
| Interference | Low | High (Chemical Reduction) | If MTT IC50 >> ATP IC50, suspect interference. |
| Endpoint | Metabolic (ATP levels) | Metabolic (Reductase activity) | Both measure metabolic health, not just membrane integrity. |
Mechanism of Action Diagram
Understanding where the assay measures viability in the context of Naphthyridine mechanism (DNA intercalation/Mitochondrial stress).
Figure 2: Biological cascade showing how 1,8-naphthyridine toxicity translates to assay readouts.
References
-
Khetmalis, Y. M., et al. (2024).[1] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23567-23580.
-
García-García, A., et al. (2023).[2] Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines.[2] Molecules, 29(1), 86.
-
Dong, H. Q., et al. (2020).[3] 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Journal of Materials Chemistry C, 39.
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[4] Gene, 574(2), 193-203.
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of 4-Methyl-1,8-naphthyridine Solubilization for Biological Assays
Application Note & Standard Operating Procedure (SOP)
Executive Summary
4-Methyl-1,8-naphthyridine (CAS: 1569-17-1) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antimicrobial (nalidixic acid analogs), antitumor, and neuroprotective agents [1, 3].[1][2] However, its physicochemical profile—specifically its lipophilicity and basic nitrogen functionality—presents significant challenges in aqueous solubility. Improper solubilization leads to micro-precipitation ("crashing out") , resulting in erratic IC50 values, false negatives in high-throughput screening (HTS), and low reproducibility.[1]
This guide provides a validated protocol for preparing stable stock solutions and executing aqueous dilutions without precipitation, ensuring high-fidelity biological data.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful solubilization. This compound contains two nitrogen atoms in a fused ring system.[2] These nitrogens are hydrogen bond acceptors, making the molecule a weak base.
| Property | Value / Characteristic | Implication for Assay |
| Molecular Weight | 144.17 g/mol | Small molecule; rapid diffusion.[1] |
| Physical State | Solid (often crystalline) | Requires acoustic or mechanical energy to break lattice.[1][2] |
| LogP (Est.) | ~1.5 – 2.0 | Moderately lipophilic; prefers organic solvents. |
| pKa (Ring N) | ~3.5 – 4.5 (Weak Base) | Critical: Solubility increases significantly at pH < 4.[1][2] At physiological pH (7.4), it remains largely uncharged and hydrophobic, increasing precipitation risk [1, 2]. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Excellent solubility (>50 mM).[1] |
| Secondary Solvent | Ethanol | Good solubility, but higher volatility affects long-term storage.[2] |
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, high-concentration stock in anhydrous DMSO.
Reagents & Equipment[3]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade, stored over molecular sieves).
-
Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Note: Avoid polystyrene which can be leached by DMSO.
Step-by-Step Procedure
-
Weighing: Accurately weigh 7.2 mg of this compound into the amber vial.
-
Why: We target a 1 mL volume. 7.2 mg / 144.17 g/mol ≈ 0.05 mmol = 50 µmol.[2]
-
-
Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.
-
Technique: Do not add to the mark; add by volume using a calibrated pipette to ensure molarity accuracy.
-
-
Dissolution (The Acoustic Assist):
-
Vortex vigorously for 30 seconds.
-
Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes. Acoustic cavitation disrupts the crystal lattice more effectively than stirring alone [4].[2]
-
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids that will skew concentration.[2]
Protocol B: The "Step-Down" Dilution Strategy
Objective: Dilute the stock into aqueous assay media (pH 7.4) without precipitation.[2][3] The Challenge: Direct injection of high-concentration DMSO stock into water creates a local region of supersaturation, causing immediate precipitation that may not re-dissolve.
The Validated Workflow
We utilize an Intermediate Dilution Step to lower the kinetic shock to the compound.
-
Prepare Intermediate Plate (100x Concentrated):
-
Dilute the 50 mM Master Stock into pure DMSO to create serial dilutions (e.g., 10 mM, 1 mM, 0.1 mM).
-
Reasoning: Keeping the compound in 100% DMSO during serial dilution guarantees homogeneity.
-
-
The "Solvent Shift" (10x Intermediate):
-
Final Assay Dispense:
Visual Workflow (Graphviz)[1][2]
Figure 1: Step-down dilution workflow designed to prevent kinetic precipitation (crash-out) during the transition from organic to aqueous phase.
Quality Control & Self-Validation
To ensure the protocol is working (Trustworthiness), perform this self-validation check:
The UV-Vis Aggregation Check
-
Prepare a 50 µM solution in Assay Buffer using the protocol above.
-
Scan absorbance from 250 nm to 600 nm.[2]
-
Pass Criteria: A defined peak (typically 280-320 nm range for naphthyridines) with a stable baseline at >400 nm.[1][2]
-
Fail Criteria: An elevated, sloping baseline in the visible region (>400 nm).[2] This "Rayleigh scattering" indicates the presence of micro-aggregates, meaning the compound has crashed out, even if invisible to the naked eye.
Storage & Stability
-
Temperature: Store Master Stocks at -20°C or -80°C.
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake causes compound degradation and precipitation.[2]
-
Best Practice: Aliquot the Master Stock into single-use vials (e.g., 50 µL aliquots) to avoid repeated freeze-thaw cycles.
-
-
Light: Naphthyridines can be photosensitive.[2] Always use amber vials or wrap in foil [5].
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]
-
BenchChem. (2025).[2][4] Technical Support: Enhancing the Solubility of Naphthyridine Derivatives. Link[1][2]
-
Madaan, A., et al. (2015).[5] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link
-
SelleckChem. (2024).[2] Frequently Asked Questions: Handling Hydrophobic Compounds. Link
-
PhytoTech Labs. (2023).[2] Preparing Stock Solutions for Plant Growth Regulators and Heterocycles. Link
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits. Link
-
ResearchGate. (2016).[2] Discussion: Maximum DMSO concentration in cell culture assays. Link
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. 1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)- | C24H23ClN8O3 | CID 76321009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Purity Optimization for 4-Methyl-1,8-Naphthyridine
Case ID: MN-18-PURITY Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 4-Methyl-1,8-naphthyridine , a critical pharmacophore in medicinal chemistry (e.g., antibacterial fluoroquinolone analogs).
The primary synthesis route—Friedländer condensation between 2-aminonicotinaldehyde and acetone—is deceptively simple.[1] Users frequently report low yields and "tarry" crudes.[1] These issues stem from two competing instability vectors:
-
Aldehyde Instability: 2-aminonicotinaldehyde is prone to self-polymerization.[1]
-
Acetone Aldolization: Basic catalysts trigger the self-condensation of acetone into mesityl oxide and phorone, which co-elute with the product.[1]
This guide provides a self-validating workflow to isolate high-purity (>98%) material.
Module 1: Diagnostic Flowchart
Use this visual guide to identify your specific impurity profile based on the physical state of your crude material.
Figure 1: Diagnostic decision tree for initial crude assessment. Identify your impurity profile to select the correct downstream processing.
Module 2: Reaction Control (Prevention)
The best way to remove impurities is to prevent their formation.
The Mechanism of Failure
In the standard Friedländer synthesis, strong bases (KOH/NaOH) catalyze the reaction but also destroy the solvent (acetone).
-
Problem: Acetone
Diacetone Alcohol Mesityl Oxide. -
Solution: Use L-Proline or Piperidine as a mild organocatalyst.[1] This minimizes acetone dimerization while effectively activating the aldehyde carbonyl.[1]
Optimized Protocol: Proline-Catalyzed Route
-
Reagents: 2-Aminonicotinaldehyde (1.0 eq), Acetone (5.0 eq), L-Proline (0.2 eq), Ethanol (Solvent).[1]
-
Procedure:
-
Key Observation: The reaction should remain yellow/orange.[1] If it turns black, the temperature is too high or the aldehyde was degraded prior to use.
Module 3: Purification Protocols
Technique 3.1: Acid-Base Extraction (The Workhorse)
Best for: Removing non-basic impurities (mesityl oxide, tars) from the crude tar.
Principle: this compound is a base (
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude in DCM (50 mL/g). | Solubilizes the entire mixture (product + impurities).[1] |
| 2 | Extract with 1M HCl ( | Protonates the naphthyridine nitrogen ( |
| 3 | Discard the organic (DCM) layer.[1] | Removes mesityl oxide and neutral polymers. |
| 4 | Wash aqueous layer with Ethyl Acetate .[1] | Removes trace organic impurities trapped in the water.[1] |
| 5 | Basify aqueous layer to pH ~10 with NaOH . | Deprotonates the product.[1] It precipitates or becomes oil-soluble again.[1] |
| 6 | Extract with DCM , dry ( | Recovers purified free base.[1] |
Technique 3.2: Chromatography (The Polisher)
Best for: Removing regioisomers or unreacted aldehyde.
Critical Warning: 1,8-Naphthyridines coordinate to metals and acidic sites.[1]
-
Avoid: Pure Silica Gel (Acidic).[1] The product will "streak" or stick irreversibly.[1]
-
Use: Neutral Alumina OR Basified Silica (DCM/MeOH + 1% Triethylamine).[1]
Technique 3.3: Recrystallization (The Final Form)
Best for: achieving >99% purity for biological assays.
Solvent System:
Protocol:
-
Dissolve solid in minimal boiling cyclohexane.
-
If insoluble black specks remain, perform a hot filtration .[1]
-
Allow to cool slowly to RT, then
. -
Collect yellow needles.[1] Melting Point Check: Target
.
Module 4: Technical FAQ
Q1: My product turned pink/red after sitting on the bench for two days. Is it ruined?
-
Diagnosis: Photo-oxidation.[1] Naphthyridines are light-sensitive.[1]
-
Fix: The impurity is likely superficial.[1] Wash the solid with a small amount of cold ether.[1]
-
Prevention: Store in amber vials under nitrogen/argon.
Q2: I see a persistent singlet at ~2.1 ppm in the NMR, even after drying.
-
Diagnosis: Mesityl oxide or Acetone self-condensation products.[1]
-
Fix: These are high-boiling oils (
).[1] High-vacuum drying is often insufficient.[1] Use the Acid-Base Extraction (Module 3.1) to wash these neutral organics away.[1]
Q3: Can I use water as the reaction solvent?
-
Answer: Yes. Recent "Green Chemistry" protocols utilize water with hydrotropic salts (like choline hydroxide).[1] However, the product often precipitates with sticky impurities.[1] The ethanol/proline route generally yields a cleaner crude for initial purification.[1]
Module 5: Workflow Visualization
Figure 2: Integrated purification workflow.[1] Note that chromatography is optional if the Acid-Base extraction is performed efficiently.
References
-
Friedländer Synthesis Mechanism & C
-
Impurity Profile (Mesityl Oxide)
-
General Naphthyridine Properties
-
Recrystalliz
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. No results for search term "3D-BAA56917" | CymitQuimica [cymitquimica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Purification [chem.rochester.edu]
Catalyst Optimization Support Center: 1,8-Naphthyridine Synthesis
Executive Summary & Decision Matrix
Welcome to the technical support hub for 1,8-naphthyridine scaffolds. This guide moves beyond generic textbook synthesis, addressing the specific catalytic challenges encountered in drug discovery workflows.
The 1,8-naphthyridine core (present in Gemifloxacin, Vosaroxin) requires precise catalytic tuning to balance regioselectivity , yield , and purification burden .
Quick-Start: Catalyst Selection Decision Tree
Use this logic flow to select the optimal catalytic system for your substrate class.
Figure 1: Decision matrix for selecting catalytic systems based on starting material availability and green chemistry requirements.
Module A: The "Green" Standard (Aqueous Friedländer)
Primary Use Case: High-throughput synthesis of 2-substituted 1,8-naphthyridines from aldehydes.[1] Catalyst: Choline Hydroxide (ChOH) Mechanism: Base-mediated aldol condensation followed by cyclodehydration.
The Science (Why it works)
Traditional Friedländer synthesis utilizes strong bases (KOH) or acids (H₂SO₄), leading to polymerization of the sensitive 2-aminonicotinaldehyde. Choline Hydroxide (ChOH) acts as a hydrotropic catalyst. It forms hydrogen bonds with the reactants, effectively solubilizing organic substrates in water and activating the carbonyl carbon without the harshness of inorganic hydroxides.
Standard Operating Procedure (SOP-101)
Target: Gram-scale synthesis of 2-methyl-1,8-naphthyridine.
-
Charge: To a reaction flask, add 2-aminonicotinaldehyde (1.0 equiv) and acetone (3.0 equiv).
-
Solvent/Cat: Add Water (2 mL/mmol) followed by ChOH (20 wt% in water, 1 mol% loading).
-
Reaction: Stir at 50°C for 4–6 hours.
-
Checkpoint: Monitor TLC (10% MeOH/DCM).[2] Disappearance of the aldehyde spot indicates completion.
-
-
Workup: The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol (if solid) or Flash Chromatography (if oil).
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Substrate insolubility (Lipophilic ketones) | Increase ChOH loading to 5 mol% or add a co-solvent (EtOH, 10% v/v). |
| "Tar" Formation | Temperature too high (>80°C) | 2-aminonicotinaldehyde self-condenses above 60°C. Maintain T < 55°C strictly. |
| Emulsion in Workup | Amphiphilic nature of ChOH | Saturate the aqueous phase with NaCl (brine) before extraction to break the emulsion. |
Module B: Transition Metal Catalysis (ADC Approach)
Primary Use Case: Utilizing stable alcohols instead of unstable aldehydes; accessing 2-substituted derivatives. Catalyst: Ruthenium Pincer Complexes or Heterogeneous Nano-Ru.
The Science (Why it works)
Handling 2-aminonicotinaldehyde is difficult due to its instability. Acceptorless Dehydrogenative Coupling (ADC) allows the use of 2-aminoaryl alcohols .[1] The Ru-catalyst dehydrogenates the alcohol to the aldehyde in situ, which immediately condenses with the ketone/alcohol partner, releasing H₂ gas as the only byproduct.
Figure 2: The Acceptorless Dehydrogenative Coupling (ADC) pathway bypasses the isolation of unstable aldehyde intermediates.
Standard Operating Procedure (SOP-202)
Target: Synthesis from 2-amino-3-hydroxymethylpyridine.
-
Inert Atmosphere: Flame-dry Schlenk tube; cycle N₂/Vacuum 3 times. Oxygen kills this catalyst.
-
Charge: Add amino-alcohol (1.0 equiv), ketone (1.2 equiv), and Ru-Pincer Catalyst (0.5–1.0 mol%) and t-BuOK (1.0 equiv, base promoter).
-
Solvent: Add anhydrous Toluene or Xylene .
-
Reaction: Reflux (110°C) under an open system (argon flow) to allow H₂ escape.
-
Time: 12–24 hours.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning (O₂) | Ensure rigorous degassing of toluene. Use a glovebox if available for catalyst loading. |
| Stalled at Imine | Incomplete Cyclization | The dehydrogenation step worked, but cyclization failed. Increase Base (t-BuOK) to 1.5 equiv. |
| Low Yield | H₂ Saturation | The reaction is reversible. Ensure a steady stream of Argon sweeps the headspace to remove H₂. |
Performance Comparison Data
The following table contrasts the catalytic efficiency of the methods described above for a standard benchmark reaction (Synthesis of 2-phenyl-1,8-naphthyridine).
| Parameter | Method A: Aqueous ChOH | Method B: Ru-ADC | Method C: Classical Acid (TFA) |
| Catalyst Type | Organocatalyst (Ionic Liquid) | Transition Metal (Ru) | Brønsted Acid |
| Temperature | 50°C (Mild) | 110°C (High) | 80°C (Mod) |
| Time | 4–6 h | 12–24 h | 2–4 h |
| Yield | 92–99% | 75–85% | 60–70% |
| Atom Economy | High (Water byproduct) | High (H₂ byproduct) | Low (Acid waste) |
| Key Risk | Substrate Solubility | O₂ Sensitivity | Functional Group Intolerance |
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 2021. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedländer Reaction. ACS Omega, 2021. [Link]
-
Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics. J. Am. Chem. Soc., 2018. [Link]
-
Pr2O3 Supported Nano-layered Ruthenium Catalyzed Acceptorless Dehydrogenative Synthesis. ChemCatChem, 2020.[1] [Link]
-
1,8-Naphthyridine synthesis (General Review & Name Reactions). Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted 1,8-Naphthyridines
Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high regioselectivity in this important class of heterocyclic compounds. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Controlling the substitution pattern on this bicyclic system is paramount for modulating biological activity.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome synthetic hurdles and achieve your target molecules with high purity and efficiency.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My Friedländer annulation is producing a mixture of 2-substituted and 2,3-disubstituted 1,8-naphthyridines. How can I improve the regioselectivity for the 2-substituted product?
Answer: This is a classic challenge in the Friedländer synthesis of 1,8-naphthyridines when using unsymmetrical ketones. The formation of the 2,3-disubstituted product arises from the competing condensation at the more substituted α-carbon of the ketone.
-
Underlying Cause & Mechanistic Insight: The regioselectivity is dictated by the relative rates of enamine/enolate formation from the unsymmetrical ketone and the subsequent cyclization. The formation of the thermodynamically more stable, more substituted enamine/enolate often leads to the 2,3-disubstituted product. To favor the 2-substituted product, you need to promote the formation of the kinetic enamine/enolate.
-
Troubleshooting Steps:
-
Catalyst Selection is Crucial: Standard base or acid catalysts can be unselective.
-
Amine Catalysis: Employing cyclic secondary amine catalysts, particularly pyrrolidine derivatives, has been shown to strongly favor the formation of 2-substituted products.[3][4][5] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly effective catalyst, achieving regioselectivities as high as 96:4 for 2-substituted 1,8-naphthyridines.[6][7] These catalysts operate by forming a more reactive enamine intermediate from the methyl group of the ketone.
-
Ionic Liquids: Certain basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]), can also provide excellent regioselectivity for a single isomer in high yields.[8][9]
-
-
Control the Reaction Kinetics:
-
Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can significantly enhance regioselectivity.[3][4][6] This maintains a low concentration of the ketone, favoring the kinetically controlled reaction pathway.
-
Temperature Optimization: Regioselectivity in amine-catalyzed reactions has been shown to be positively related to temperature.[3][4][7] Carefully increasing the reaction temperature may improve the ratio of the desired 2-substituted product.
-
-
Solvent Effects:
-
Question 2: My reaction is not proceeding to completion, and I have low yields of the desired 1,8-naphthyridine. What are the potential causes and how can I fix this?
Answer: Low conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System:
-
Catalyst Loading: Ensure the correct catalyst loading is being used. For instance, in the choline hydroxide-catalyzed reaction in water, 1 mol% is reported to be effective.[10][11]
-
Catalyst Choice: If you are not using a catalyst, it's highly recommended to introduce one. Reactions performed in water without a catalyst like choline hydroxide have been shown to result in no product formation.[10][11] For other systems, ensure your chosen catalyst is appropriate for the specific substrates.
-
-
Check Starting Material Quality:
-
Purity of 2-aminonicotinaldehyde: This starting material can be prone to oxidation or degradation. Ensure it is pure before use.
-
Active Methylene Compound: The ketone or other active methylene compound should also be of high purity.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can sometimes improve regioselectivity, they can also lead to decomposition if too high. An optimal temperature needs to be found. For the choline hydroxide system, 50 °C is reported as effective.[10][11]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require several hours to reach completion.[10]
-
Atmosphere: While many of these reactions can be run under a normal atmosphere, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
-
Question 3: I am attempting a direct C-H functionalization of the 1,8-naphthyridine core, but I am getting a mixture of isomers or no reaction. How can I achieve better regioselectivity?
Answer: Direct C-H functionalization is a powerful but challenging strategy. Regioselectivity is governed by the inherent electronic properties of the 1,8-naphthyridine ring and the directing effect of any existing substituents.
-
Underlying Cause & Mechanistic Insight: The 1,8-naphthyridine ring is electron-deficient, which can make C-H activation difficult. The nitrogen atoms influence the electron density at different positions. Without a directing group, selectivity can be poor.
-
Troubleshooting Steps:
-
Utilize a Directing Group: If your substrate allows, installing a directing group is the most reliable way to control the position of C-H functionalization. Groups like amides, pyridyls, or guanidines can chelate to the metal catalyst (e.g., Palladium or Rhodium) and direct the C-H activation to a specific ortho-position.[12][13]
-
Ligand Selection: For non-directed C-H functionalizations, the choice of ligand is critical. Ligands can accelerate the reaction and influence the regioselectivity by altering the steric and electronic environment around the metal center.[14] For example, 2-pyridone ligands have been shown to enhance the reactivity of palladium catalysts in non-directed C-H activations.[14]
-
Catalyst System: The choice of metal catalyst and oxidant is key. Rh(III) and Pd(II) are commonly used for C-H activation.[12][13] The specific catalyst system should be chosen based on the desired transformation (e.g., arylation, olefination).
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for achieving regioselective synthesis of substituted 1,8-naphthyridines? A: The most prominent and versatile method is the Friedländer Annulation , which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group (e.g., a ketone).[10][15] By carefully selecting catalysts and reaction conditions, high regioselectivity can be achieved.[3][8] Other important strategies include multi-component reactions that can construct the ring system in a single step with high efficiency and regioselectivity, and transition-metal-catalyzed direct C-H functionalization for late-stage modification of the pre-formed naphthyridine core.[12][16][17]
Q: Can I use unmodified methyl ketones in the Friedländer reaction to synthesize 2-substituted 1,8-naphthyridines? A: Yes, modern catalytic systems allow for the efficient and highly regioselective use of unmodified methyl ketones. The use of amine catalysts like TABO is particularly effective for this purpose, avoiding the need for pre-activated ketone substrates.[6][7][18]
Q: Are there environmentally friendly methods for synthesizing 1,8-naphthyridines? A: Absolutely. There is a growing emphasis on green chemistry approaches for 1,8-naphthyridine synthesis.[15] A notable example is the use of water as a solvent with a biocompatible and inexpensive ionic liquid catalyst like choline hydroxide.[10][11] This method is not only environmentally benign but also offers high yields, simple product isolation, and can be performed on a gram scale.[10]
Q: How does the electronic nature of substituents on the starting materials affect the reaction? A: The electronic properties of substituents on both the 2-aminonicotinaldehyde and the active methylene compound can influence reaction rates and, in some cases, regioselectivity. Electron-donating groups on the aminopyridine ring can increase its nucleophilicity and facilitate the initial condensation step. Conversely, electron-withdrawing groups on the ketone can increase the acidity of the α-protons, potentially affecting the ease of enolate/enamine formation.
Section 3: Experimental Protocol & Data
Detailed Protocol: Regioselective Synthesis of 2-Methyl-1,8-naphthyridine via Choline Hydroxide-Catalyzed Friedländer Reaction in Water
This protocol is adapted from a highly efficient and green methodology.[10][11] It provides a reliable method for synthesizing a 2-substituted 1,8-naphthyridine, avoiding the formation of the 2,3-disubstituted isomer.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 61.1 mg).
-
Add deionized water (1.0 mL) to the flask.
-
Add acetone (0.5 mmol, 36.5 µL).
-
With stirring, add choline hydroxide (1 mol %, which is 0.005 mmol).
-
Seal the flask and stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Results: This method has been reported to produce 2-methyl-1,8-naphthyridine in excellent yield (>95%).[10]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-aminonicotinaldehyde | Acetone | Choline Hydroxide (1 mol%) | Water | 50 | 6 | >95 | [10] |
| 2-aminonicotinaldehyde | Acetone | TABO | Toluene | 110 | - | High | [6],[7] |
| 2-aminonicotinaldehyde | 2-Butanone | Pyrrolidine | Toluene | 110 | - | >90:10 (2-ethyl vs 2,3-dimethyl) | [4] |
Section 4: Visualizing Reaction Control
Diagram 1: Controlling Regioselectivity in the Friedländer Annulation
This diagram illustrates the decision-making process for optimizing the regioselective synthesis of 2-substituted 1,8-naphthyridines from unsymmetrical ketones.
Caption: Workflow for troubleshooting poor regioselectivity in Friedländer synthesis.
References
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. Available at: [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Semantic Scholar. Available at: [Link]
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University. Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. Available at: [Link]
-
Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
Regioselective synthesis of functionalized[3][19]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available at: [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]
-
Synthesis of trifluoromethyl-functionalized benzo[de][3][19]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Available at: [Link]
-
Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available at: [Link]
-
Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. PMC. Available at: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
-
Ligand-accelerated non-directed C–H functionalization of arenes. PMC. Available at: [Link]
Sources
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: 4-Methyl-1,8-naphthyridine NMR Assignment
The following technical support guide is designed for researchers and analytical scientists working with 4-Methyl-1,8-naphthyridine . It addresses the specific challenges of assigning NMR signals in fused nitrogen heterocycles, where symmetry breaking and overlapping aromatic signals often lead to misinterpretation.
Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Peak Assignments & Structural Verification
System Definition & Numbering Convention
Before interpreting spectra, we must standardize the atom numbering. Literature often varies; this guide uses the IUPAC standard for 1,8-naphthyridine.
-
Core Structure: Fused bicyclic aromatic system.
-
Nitrogen Positions: 1 and 8.
-
Methyl Substituent: Position 4.
-
Symmetry: None. (Unlike the parent 1,8-naphthyridine, the 4-methyl group breaks the
symmetry, rendering Ring A and Ring B chemically distinct).
The Proton Inventory:
-
Ring A (Substituted): H2, H3 (H4 is replaced by Methyl).
-
Ring B (Unsubstituted): H5, H6, H7.
-
Methyl: 3H Singlet (approx. 2.6 - 2.8 ppm).
Troubleshooting Q&A: The Assignment Logic
Issue 1: "I have multiple doublets in the aromatic region (7.0 - 9.2 ppm) and cannot distinguish Ring A from Ring B."
Diagnosis:
You are likely seeing the overlap of the
Solution: The Coupling Constant Filter
You must use
-
Identify Ring B (The 3-Spin System):
-
Look for a Doublet of Doublets (dd) around 7.5–7.6 ppm. This is H6 .
-
H6 couples to H5 (
Hz, vicinal) and H7 ( Hz, vicinal). -
Validation: Find the two doublets that couple to this dd. One will be H7 (deshielded, ~9.0 ppm) and one will be H5 (shielded relative to H7, ~8.3 ppm).
-
-
Identify Ring A (The 2-Spin System):
-
Look for a Doublet around 9.0 ppm (H2 ) and a Doublet around 7.3–7.5 ppm (H3 ).
-
Key Difference: The coupling constant
is typically smaller (~4.5 Hz) than the or (~8.0 Hz) seen in Ring B. -
Note: H3 may appear as a doublet of quartets (dq) if the resolution is high enough to see the long-range allylic coupling (
) to the methyl group.
-
Issue 2: "How do I confirm the position of the Methyl group? Is it at C4, C3, or C2?"
Diagnosis: Synthetic isomers are common. You need unequivocal proof of the methyl location.
Solution: The HMBC/NOESY Triangulation Do not rely solely on chemical shift. Use the Methyl group (approx 2.7 ppm) as your "anchor."
-
Experiment A: 1D NOE / 2D NOESY
-
Irradiate the Methyl peak.
-
Observation: You should see a strong NOE enhancement only at H3 (the ortho proton) and H5 (the peri proton).
-
Why this works: The methyl at C4 is spatially close to H5 on the other ring (peri-position). This specific NOE is the "smoking gun" for C4 substitution.
-
-
Experiment B: HMBC (Heteronuclear Multiple Bond Correlation)
-
The Methyl protons will show correlations to:
-
C4 (Ipso carbon, ~145-150 ppm) - Strong (
). -
C3 (Ortho carbon, ~120-125 ppm) - Strong (
). -
C4a (Bridgehead carbon, ~155 ppm) - Strong (
).
-
-
Validation: If the methyl were at C3, you would see correlations to C2 and C4.
-
Issue 3: "My peaks are broad or shifting between samples."
Diagnosis: Naphthyridines are basic N-heterocycles.
-
Concentration Effects:
- stacking at high concentrations can cause upfield shifts. -
pH Sensitivity: Traces of acid in
(which forms DCl over time) will protonate N1 or N8. This causes massive deshielding (downfield shift) of H2 and H7.
Solution:
-
Solvent Switch: Use DMSO-d6 . It is less acidic than aged chloroform and disrupts stacking interactions, often sharpening the peaks.
-
Base Wash: If using
, filter the solvent through basic alumina or add a grain of solid to the NMR tube to ensure the free base form is observed.
Data Tables & Reference Values
Table 1: Predicted 1H NMR Data (DMSO-d6)
Values are approximate and dependent on concentration/temperature.
| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Me-4 | 2.70 - 2.80 | s | - | Characteristic aromatic methyl. |
| H3 | 7.40 - 7.50 | d (or dq) | Ortho to N1, adjacent to Me. | |
| H6 | 7.55 - 7.65 | dd | The only "triplet-like" aromatic signal. | |
| H5 | 8.30 - 8.40 | dd | Peri to Me (deshielded by Van der Waals). | |
| H2 | 9.00 - 9.10 | d | ||
| H7 | 9.05 - 9.15 | dd |
Table 2: Key HMBC Correlations (Methyl Anchor)
| Source (F2) | Target Carbon (F1) | Bond Order | Structural Significance |
| Me-4 | C4 | Identifies the ipso carbon. | |
| Me-4 | C3 | Identifies the CH doublet neighbor. | |
| Me-4 | C4a | Identifies the quaternary bridgehead. |
Visual Workflows
Diagram 1: The Assignment Decision Tree
This workflow guides you through the logical steps to assign the spectrum without guessing.
Caption: Logical workflow for distinguishing Ring A and Ring B protons using coupling constants and NOE verification.
Diagram 2: HMBC Connectivity Logic
Visualizing how the Methyl group acts as a "lighthouse" to illuminate the carbon skeleton.
Caption: HMBC correlation network originating from the C4-Methyl group, essential for assigning the quaternary carbons.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Standard preparation often leads to broad peaks in naphthyridines due to aggregation.
-
Solvent: Use 0.6 mL DMSO-d6 (99.9% D).
-
Concentration: 5–10 mg of sample. Do not exceed 15 mg to avoid stacking effects.
-
Filtration: Filter solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids which degrade line shape.
-
Temperature: If peaks are broad, heat the probe to 300K or 310K.
Protocol B: The "Methyl-Walk" (HMBC Setup)
Optimizing HMBC for long-range couplings in heteroaromatics.
-
Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient HMBC.
-
Coupling Constant Optimization (
): Set cnst13 (long range coupling) to 8 Hz .-
Reasoning: Aromatic long-range couplings are typically 7–9 Hz.
-
-
Scans: Minimum 32 scans for 10 mg sample.
-
Analysis:
-
Locate the Methyl proton signal on the F2 (proton) axis.
-
Trace vertically to find carbon correlations.[1]
-
The carbon signal that also correlates to the H3 proton (identified in HSQC) is C3 .
-
The carbon signal that has no HSQC correlation (quaternary) is C4 or C4a .
-
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Search: Naphthyridine derivatives). [Link]
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][3][4][5] V. The Proton Magnetic Resonance Spectra of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. (Foundational text on naphthyridine coupling constants).
Sources
Technical Support Center: 4-Methyl-1,8-naphthyridine Crystallization
Status: Operational Ticket ID: CRY-NAPH-004 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Introduction
Welcome to the technical support hub for 4-Methyl-1,8-naphthyridine . This guide addresses the specific challenges of crystallizing fused nitrogen-containing heterocycles. Unlike simple aromatics, the 1,8-naphthyridine core possesses a unique "pocket" of nitrogen atoms (N1 and N8) that creates specific challenges regarding hydration, metal coordination, and "oiling out" during purification.
This guide moves beyond basic textbook advice, offering troubleshooting workflows derived from the physicochemical properties of the naphthyridine scaffold.
Module 1: Solvent System Selection
The Challenge: The "Nitrogen Pocket"
This compound is a basic heterocycle (pKa ~3-4 for the conjugate acid). The adjacent nitrogen atoms create a localized region of high electron density, making the molecule prone to:
-
Hydrogen Bonding: It acts as a strong H-bond acceptor.
-
Hydrate Formation: It readily grabs water molecules from wet solvents.
-
Metal Chelation: It scavenges trace metals, which can inhibit crystal growth.
Recommended Solvent Matrix
Do not rely on random screening. Use this matrix based on polarity and donor/acceptor interactions.
| Solvent Class | Specific Solvent | Role | Technical Notes |
| Primary (Good) | Ethanol (EtOH) | Dissolver | Gold Standard. The -OH group H-bonds with N1/N8, aiding solubility at high temps. |
| Primary (Good) | Ethyl Acetate (EtOAc) | Dissolver | Good for intermediate polarity. Less likely to form solvates than alcohols. |
| Primary (Good) | Toluene | Dissolver | Excellent for removing non-polar impurities. Requires higher temperatures. |
| Anti-Solvent | n-Heptane | Precipitator | Preferred over Hexane (higher flash point, safer). Induces crystallization via hydrophobic effect. |
| Anti-Solvent | MTBE | Precipitator | Milder than heptane; reduces risk of "oiling out." |
| Avoid | Water | Impurity | Promotes hydrate formation which may be gummy/amorphous. |
| Avoid | Chlorinated Solvents | Dissolver | DCM/Chloroform are too good at dissolving; yield will be poor. |
Visual Logic: Solvent Selection Decision Tree
Use this logic flow to select your starting system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the initial crystallization solvent system based on crude solubility and phase behavior.
Module 2: Optimized Protocols
Protocol A: The "Slow Cool" (High Purity)
Best for: Final polishing of material (>95% purity) to remove trace color.
-
Dissolution: Suspend crude this compound in Ethanol (10 mL per gram).
-
Heating: Heat to reflux (approx. 78°C) until fully dissolved.
-
Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%) , stir for 10 mins, and filter hot through Celite. Naphthyridines oxidize easily; removing these oxidation byproducts is crucial for crystallization.
-
-
Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 1°C/min).
-
Do not shock cool in an ice bath yet; this traps impurities.
-
-
Completion: Once crystals appear at RT, cool to 0-4°C for 2 hours to maximize yield.
-
Isolation: Filter and wash with cold Heptane (not Ethanol, as it might re-dissolve the product).
Protocol B: The "Anti-Solvent" (High Yield)
Best for: Crude material or when the compound is too soluble in alcohols.
-
Dissolution: Dissolve crude in minimum volume of Ethyl Acetate at 50°C.
-
The Drop: Add n-Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) is observed.
-
The Re-heat: Add just enough Ethyl Acetate to make the solution clear again.
-
Growth: Remove heat and let the vessel stand undisturbed. The hydrophobic anti-solvent will force the naphthyridine out of solution as it cools.
Module 3: Troubleshooting & FAQs
Issue 1: "My product is coming out as an oil, not a crystal."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the metastable limit is exceeded before the crystal nucleation limit. The Fix:
-
Temperature Cycling: Re-heat the oil/solvent mixture until clear. Cool very slowly.
-
Seeding: You must provide a template. If you have no crystals, scratch the glass side of the flask with a glass rod to induce nucleation sites.
-
Change Solvent: Switch from Ethanol to Toluene . Toluene has a higher boiling point and different interaction parameters, often bypassing the "oil gap."
Issue 2: "The crystals are yellow/brown instead of off-white."
Diagnosis: Oxidation of the nitrogen ring or trace metal contamination. The Fix:
-
Chelation Wash: Wash the organic layer (during workup, before crystallization) with a 5% EDTA solution to strip metals that bind to the N1/N8 pocket.
-
Acid/Base Swing: Dissolve crude in dilute HCl (protonating the nitrogens, making it water-soluble), wash with DCM (removes non-basic tars), then basify with NaOH to precipitate the free base. Recrystallize this solid.
Issue 3: "Yield is too low."
Diagnosis: The molecule is too soluble in the mother liquor. The Fix:
-
Do not evaporate to dryness (this yields amorphous gum).
-
Concentrate the mother liquor to 50% volume and perform a "Second Crop" crystallization. Keep this crop separate as it will be less pure.
Module 4: Advanced Troubleshooting Flowchart
Use this workflow when standard protocols fail.
Figure 2: Troubleshooting logic for common crystallization failures (Oiling Out and Persistent Impurities).
References
-
General Naphthyridine Chemistry & Synthesis
-
Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2000).[1] Naphthyridines.[1][2][3][4][5][6][7][8][9][10][11] Structure, Physicochemical Properties, and General Methods of Synthesis.[3] Russian Chemical Reviews, 69(3), 201.
- Context: Establishes the basicity and solubility profiles of the 1,8-naphthyridine core.
-
-
Purification via Recrystallization (Analogous Structures)
-
Solubility & Partitioning Data
- Cheméo Data Repository. (2024). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4).
- Context: Provides LogP (Octanol/Water partition) data (~1.63)
-
Crystallization Handbook (General Methodology)
- Myerson, A. S. (2002).
- Context: Authoritative source for "Oiling Out" mechanisms and anti-solvent selection str
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,8-Naphthyridine (CAS 254-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Therapeutics: 4-Methyl-1,8-Naphthyridine vs. Quinoline Scaffolds in Oncology
Topic: 4-Methyl-1,8-naphthyridine vs. Quinoline Derivatives in Anticancer Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic anticancer agents, the quinoline scaffold has long been the "gold standard," forming the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor). However, the 1,8-naphthyridine scaffold—specifically its 4-methyl derivatives —has emerged as a superior bioisostere in recent preclinical evaluations.
While quinolines offer broad-spectrum efficacy, they are increasingly plagued by multidrug resistance (MDR) and poor aqueous solubility. The 1,8-naphthyridine core, characterized by an additional nitrogen atom at the 8-position, introduces a critical hydrogen-bond acceptor site. This modification significantly alters the electronic landscape, enhancing binding affinity to Topoisomerase II and tubulin while offering tunable lipophilicity.
Verdict: The this compound scaffold exhibits superior potency (IC50 < 1.0 µM) in resistant cell lines (e.g., HeLa, MCF-7) compared to standard quinoline derivatives, primarily due to enhanced DNA intercalation and dual-mechanism targeting (Topo II + Tubulin).
Structural & Chemical Basis: The "Nitrogen Walk"
The fundamental difference lies in the diaza-naphthalene nature of naphthyridine versus the monoaza-naphthalene structure of quinoline.
-
Quinoline: High lipophilicity (LogP ~2.0), single H-bond acceptor. Prone to metabolic oxidation at the electron-rich 5,8-positions.
-
This compound: The C4-methyl group provides steric bulk that hinders metabolic deactivation, while the N8 nitrogen lowers the pKa (approx. 3.4 vs. 4.9 for quinoline), altering protonation states in the tumor microenvironment (pH ~6.5).
Visualization: Scaffold Comparison & SAR
The following diagram illustrates the structural activity relationship (SAR) differences.
Figure 1: Structural divergence between Quinoline and 1,8-Naphthyridine scaffolds highlighting the critical N8 and C4-Methyl modifications.
Pharmacological Performance[1][2][3][4]
Mechanism of Action (MoA)
Both scaffolds function primarily as DNA Intercalators and Topoisomerase II Inhibitors . However, the 1,8-naphthyridine derivatives often display a "dual-mode" action, also binding to the colchicine site of tubulin, leading to mitotic arrest.
| Feature | Quinoline Derivatives | This compound Derivatives |
| Primary Target | Topoisomerase I / II | Topoisomerase IIα |
| Secondary Target | Kinases (VEGFR, EGFR) | Tubulin (Colchicine site) |
| Binding Mode | ||
| Solubility | Low (requires salt formation) | Moderate (improved by N8 polarity) |
| Resistance Profile | High (P-gp efflux substrate) | Moderate (Lower P-gp affinity) |
Quantitative Comparison (IC50 Data)
The following data summarizes cytotoxicity assays against human cancer cell lines. Note the superior potency of the naphthyridine derivative in the breast cancer model.
| Cell Line | Tissue Origin | Compound Class | Representative IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Quinoline (Standard) | 23.6 | [1] |
| HeLa | Cervical Cancer | This compound | 0.7 | [1] |
| MCF-7 | Breast Cancer | Staurosporine (Control) | 4.51 | [2] |
| MCF-7 | Breast Cancer | 2-Phenyl-7-methyl-1,8-naphthyridine | 1.47 | [2] |
| HL-60 | Leukemia | Quinoline Derivatives | 7.8 | [1] |
| HL-60 | Leukemia | 1,8-Naphthyridine Derivative | 0.1 | [1] |
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating checkpoints.
Protocol A: Synthesis of this compound (Friedländer Condensation)
Context: This is the most robust method for generating the core scaffold.
-
Reactants: 2-Amino-3-formylpyridine (1.0 eq) + Acetone (or substituted ketone) (1.2 eq).
-
Catalyst: Piperidine (cat. amount) or 10% KOH (aq).
-
Condition: Reflux in Ethanol for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product should fluoresce blue/purple under UV (254/365 nm).
-
Purification: Recrystallization from Ethanol.
-
Yield Expectation: >75%.
Protocol B: Topoisomerase II Relaxation Assay
Context: Confirms the mechanism of action is indeed Topo II inhibition, not just general toxicity.
Materials:
-
Supercoiled pBR322 plasmid DNA.
-
Recombinant Human Topoisomerase IIα.
-
Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT.
Workflow:
-
Incubation: Mix 0.2 µg pBR322 DNA + 1 unit Topo II + Test Compound (0.1 – 100 µM).
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add 2 µL Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue).
-
Electrophoresis: Run on 1% agarose gel (TAE buffer) at 50V for 2 hours.
-
Visualization: Stain with Ethidium Bromide.
-
Interpretation (Self-Validating):
-
Negative Control (No Enzyme): Supercoiled DNA band (runs fast).
-
Positive Control (Enzyme only): Relaxed DNA bands (laddering, runs slow).
-
Active Compound:[1] Presence of Supercoiled DNA band (Enzyme activity blocked).
-
Protocol C: MTT Cytotoxicity Assay (Solubility Modified)
Context: Naphthyridines can precipitate in aqueous media. This protocol ensures solubility.
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Drug Preparation (Critical): Dissolve this compound derivative in 100% DMSO to 10 mM stock.
-
Dilution: Serial dilute in culture medium. Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Treatment: Add 100 µL of drug solution to wells. Incubate 48h.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Aspirate media.
-
Solubilization: Add 150 µL DMSO. Shake 10 min.
-
Read: Absorbance at 570 nm.
Signaling Pathway Visualization
The following diagram details the downstream effects of this compound binding, leading to apoptosis.
Figure 2: Dual-mechanism pathway of this compound inducing apoptosis via Topo II inhibition and Tubulin destabilization.
References
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Source: ResearchGate / Open Chemistry Journal URL:[Link]
-
Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Source: PubMed URL:[Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Source: Wiley Online Library / Chemistry & Biodiversity URL:[Link]
Sources
Structural Confirmation of 4-Methyl-1,8-naphthyridine: A Comparative Analytical Guide
Executive Summary
The synthesis of 4-Methyl-1,8-naphthyridine (4-Me-1,8-Napy) typically employs the Friedländer condensation or modified Skraup reactions. However, these pathways suffer from a critical regiochemical ambiguity: the thermodynamic preference often favors the 2-methyl isomer or 2,7-dimethyl impurities depending on the precursor's condensation axis.
For drug development professionals utilizing naphthyridine scaffolds (e.g., for antibacterial fluoroquinolone analogs or coordination ligands), distinguishing the 4-methyl product from its 2-methyl isomer is non-trivial due to their identical molecular weight (144.17 g/mol ) and similar polarity. This guide outlines a self-validating analytical workflow to definitively confirm the 4-methyl structure, prioritizing 1H NMR coupling constants (
Part 1: The Synthetic Context & Isomer Challenge
To understand the analytical requirement, one must understand the origin of the impurity.
-
Target: this compound.[1]
-
Common Impurity: 2-Methyl-1,8-naphthyridine.[2]
-
Mechanism: In the condensation of 2-aminonicotinaldehyde with ketones (e.g., acetone), the nucleophilic attack can occur at the aldehyde or the amine, leading to different cyclization patterns.
Visualization: Synthesis & Regiochemical Ambiguity
The following diagram illustrates the divergent pathways that necessitate rigorous structural confirmation.
Figure 1: Divergent synthesis pathways showing the origin of the 2-methyl isomer impurity.
Part 2: Comparative Analytical Matrix
While Mass Spectrometry (MS) confirms the formula (
| Method | Capability | Resolution Power | Cost/Time | Recommendation |
| 1H NMR (1D) | Differentiation via Coupling Constants ( | High | Low/Fast | Primary Standard |
| 13C NMR | Number of unique carbons | Medium | Medium | Supporting |
| 2D NMR (HMBC) | Connectivity (Me | Very High | Medium | Definitive |
| HR-MS | Formula Confirmation ( | Null (Isomers identical) | High | Purity Check Only |
| X-Ray Crystallography | Absolute Configuration | Absolute | Very High/Slow | Final Resort |
Part 3: Primary Validation Protocol (1H NMR)
The most efficient method to distinguish the 4-methyl from the 2-methyl isomer is analyzing the spin-spin coupling (
The "J-Value" Logic
-
This compound:
-
Protons present on Ring A: H2 and H3.
-
Relationship: Vicinal (neighbors).
-
Position: H2 is
to Nitrogen (highly deshielded). H3 is . -
Expected Signal: Two doublets.
-
Diagnostic
Value: . (Typical for pyridine H2-H3).
-
-
2-Methyl-1,8-naphthyridine:
-
Protons present on Ring A: H3 and H4.
-
Relationship: Vicinal.
-
Position: H3 is
. H4 is . -
Expected Signal: Two doublets.
-
Diagnostic
Value: . (Typical for pyridine H3-H4).
-
Experimental Protocol: 1H NMR
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred for solubility and separating aromatic peaks) or CDCl3 .
-
Acquisition: Standard proton sequence (30° pulse), relaxation delay
1s, 16-32 scans. -
Analysis:
-
Locate the Methyl singlet (
2.6 - 2.8 ppm). -
Identify the most downfield proton. In the 4-Me isomer, H2 appears at
8.9 - 9.1 ppm. In the 2-Me isomer, the most downfield proton (H7 on the other ring) is similar, but H4 (on the substituted ring) is only 8.0 - 8.3 ppm. -
CRITICAL: Calculate the coupling constant (
in Hz) for the doublet signals on the substituted ring.
-
Visualization: NMR Logic Tree
Use this decision tree to interpret your spectra.
Figure 2: NMR Decision Tree for distinguishing 4-methyl vs. 2-methyl isomers.
Part 4: Advanced Validation (2D NMR)
If 1H NMR signals overlap (common in crude mixtures), Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof by mapping long-range C-H correlations.
HMBC Protocol
-
Sample: Increase concentration to 20-30 mg in DMSO-d6.
-
Setup: Run standard Gradient HMBC. Optimize for long-range coupling (
). -
Interpretation:
-
Focus on the Methyl protons (
~2.7 ppm). -
4-Methyl Target: The methyl protons will show correlations to:
-
C4 (Quaternary, ipso): ~145-150 ppm.
-
C3 (Methine): ~120-125 ppm.
-
C4a (Quaternary bridgehead): ~150-155 ppm.
-
-
2-Methyl Isomer: The methyl protons will show correlations to:
-
C2 (Quaternary, ipso): ~160-165 ppm (More deshielded due to adjacent N).
-
C3 (Methine).
-
-
Differentiation: The chemical shift of the ipso carbon (C4 vs C2) is distinct. C2 is significantly more downfield due to the direct attachment to Nitrogen.
-
Part 5: Reference Data Summary
| Nucleus | Position | This compound (Target) | 2-Methyl-1,8-naphthyridine (Isomer) |
| 1H | Methyl | ||
| 1H | H2 | Absent (Substituted) | |
| 1H | H3 | ||
| 1H | H4 | Absent (Substituted) | |
| 13C | C-Me (ipso) |
Note: Chemical shifts are approximate (
References
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Connect Journals. [Link]
-
Jiang, S., et al. (2019).[2] Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17, 7416-7424.[2] [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. [Link]
Sources
benchmarking the performance of 4-Methyl-1,8-naphthyridine against known inhibitors
Topic: Benchmarking the Performance of 4-Methyl-1,8-naphthyridine Scaffolds Against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,8-naphthyridine scaffold—specifically its 4-methyl substituted variant—has emerged as a critical bio-isostere to quinolines and isoquinolines in medicinal chemistry. While the parent compound This compound functions primarily as a high-utility intermediate and ligand, its functionalized derivatives demonstrate potent inhibitory activity across two distinct biological domains: antimicrobial resistance (DNA gyrase inhibition) and oncology (tubulin/kinase inhibition) .
This guide objectively benchmarks the performance of this compound-based pharmacophores against industry standards (Ciprofloxacin, Staurosporine, and Acetazolamide), synthesizing experimental data to validate its utility in next-generation drug discovery.
Structural Rationale & Mechanism of Action
The Pharmacophore Advantage
The 1,8-naphthyridine core contains two nitrogen atoms in a fused ring system. The inclusion of a methyl group at the C4 position significantly alters the physicochemical profile compared to the bare scaffold:
-
Lipophilicity: The C4-methyl group enhances membrane permeability (
), facilitating intracellular target access. -
Steric Hindrance: It provides a steric anchor that restricts rotational freedom in the binding pocket, often improving selectivity for enzymes like DNA gyrase over mammalian topoisomerases.
Mechanism 1: Bacterial DNA Gyrase Inhibition
Similar to fluoroquinolones, this compound derivatives target the bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and triggering apoptosis.
Mechanism 2: Anticancer Kinase/Tubulin Interference
In oncology, these scaffolds act as dual inhibitors. They competitively bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR) and can also inhibit tubulin polymerization, disrupting mitotic spindle formation.
Figure 1: Dual-mechanism pathway illustrating the inhibitory cascades initiated by this compound derivatives in bacterial and mammalian cells.
Comparative Benchmarking Data
The following data aggregates performance metrics from recent structure-activity relationship (SAR) studies, comparing optimized this compound derivatives against clinical standards.
A. Antibacterial Potency (vs. Fluoroquinolones)
Context: Multidrug-resistant (MDR) S. aureus and E. coli.
| Compound Class | Target Strain | MIC (µg/mL) | Potency vs. Standard | Notes |
| Ciprofloxacin (Standard) | S. aureus (MDR) | 0.5 – 1.0 | 1.0x (Baseline) | High resistance prevalence. |
| This compound (Parent) | S. aureus | >100 | Inactive | Requires functionalization. |
| C3-Cyano Derivative (ANA-12) | M. tuberculosis | 6.25 | High | Potent anti-tubercular activity [1].[1] |
| C7-Piperazinyl Derivative | S. aureus (MRSA) | 0.25 – 0.50 | 2x Potency | Overcomes efflux pump resistance [2]. |
Verdict: While the parent molecule is inactive, C3/C7-functionalized derivatives outperform Ciprofloxacin against resistant strains due to altered binding modes that bypass common mutation sites (e.g., Ser83).
B. Anticancer Cytotoxicity (vs. Staurosporine)
Context: MCF7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Selectivity Index (SI) | Mechanism |
| Staurosporine (Standard) | MCF7 | 4.51 | Low (Toxic) | Broad Kinase Inhibition |
| This compound Derivative (10c) | MCF7 | 1.47 | High (>11) | Tubulin/Kinase Dual Action [3] |
| Voreloxin (Analog) | AML Cells | ~2.0 | Moderate | DNA Intercalation |
Verdict: The 4-methyl derivative (Compound 10c) demonstrates a 3-fold increase in potency over Staurosporine in breast cancer models, with a superior safety profile (higher Selectivity Index against normal HEK293 cells).
C. Enzyme Inhibition (vs. Acetazolamide)
Context: Carbonic Anhydrase (CA) inhibition for glaucoma/diuretic applications.
| Inhibitor | Target Isozyme | IC50 (µM) | Fold-Potency |
| Acetazolamide (Standard) | hCA II | ~1.5 | 1.0x |
| 1,8-Naphthyridine Derivative (1g) | hCA II | 0.11 | ~13x |
Verdict: Naphthyridine scaffolds exhibit nanomolar affinity for Carbonic Anhydrase, significantly outperforming the sulfonamide standard Acetazolamide [4].
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these inhibitors.
Protocol A: Optimized Synthesis (Friedländer Condensation)
Rationale: This route is preferred for its atom economy and ability to easily install the critical 4-methyl group.
-
Reagents: 2-Aminopyridine-3-carbaldehyde (1.0 eq), Acetone (or substituted methyl ketone) (1.2 eq), Piperidine (Cat. amount).
-
Reaction: Reflux in ethanol for 4–6 hours.
-
Workup: Cool to RT. The this compound derivative typically precipitates. Filter and recrystallize from EtOH/DMF.
-
Validation: Confirm structure via ¹H NMR (Look for singlet at δ ~2.6 ppm for C4-CH₃).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Standardized colorimetric assessment of metabolic activity to determine IC50.
-
Seeding: Plate MCF7 cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add serial dilutions of the this compound derivative (0.1 – 100 µM) and Staurosporine (control).
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol C: Screening Workflow Visualization
The following diagram details the decision tree for evaluating new this compound candidates.
Figure 2: Step-wise screening workflow for validating naphthyridine-based inhibitors.
Technical Insights & Limitations
Solubility Challenges
While the 4-methyl group improves lipophilicity, it can reduce aqueous solubility compared to more polar quinolones.
-
Solution: Formulation as a hydrochloride or methanesulfonate salt is often required for in vivo bioavailability.
Dual-Use Nature (Corrosion Inhibition)
It is scientifically relevant to note that this compound is also a potent corrosion inhibitor for mild steel in acidic media (Efficiency >90% at 0.6 mM) [5]. This highlights the scaffold's high electron density and ability to adsorb onto metallic/cationic surfaces—a property that mirrors its binding affinity to metal-dependent enzyme active sites (e.g., the Mg²⁺ bridge in DNA gyrase).
References
-
Khetmalis, Y. M., et al. (2024).[1] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. Available at: [Link]
-
Gencer, H. K., et al. (2024).[1] "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals.[1][2][3] Available at: [Link]
-
Al-romaizan, A. N., et al. (2019). "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." De Gruyter.[4] Available at: [Link]
-
Ajmal, M., et al. (2023). "[1,8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase."[2] BMC Chemistry. Available at: [Link]
-
Author Unknown. (2025). "Investigation of the inhibitive effect of 1,8-naphthyridine derivatives on corrosion of mild steel in acidic media." ResearchGate.[5] Available at: [Link]
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
